Cbr1-IN-4
Description
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Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-8-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-5-1-3-10(7-12)9-20-17(22)13-8-11-4-2-6-14(21)15(11)23-16(13)19/h1-8,19,21H,9H2,(H,20,22) |
InChI Key |
GCHVLIGVGOMWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Carbonyl Reductase 1 (CBR1) Inhibitors: A Technical Overview
Disclaimer: No specific information is available in the scientific literature for a compound designated "Cbr1-IN-4". This guide provides a comprehensive overview of the mechanism of action for Carbonyl Reductase 1 (CBR1) inhibitors in general, intended for researchers, scientists, and drug development professionals.
Carbonyl Reductase 1 (CBR1) is a widely distributed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family.[1] It plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including ketones, aldehydes, quinones, and prostaglandins.[2][3] CBR1 is involved in the metabolism of several clinically important drugs.[1][2] A key pharmacological role of CBR1 is its involvement in the metabolism of anthracycline chemotherapeutics like doxorubicin and daunorubicin.
Core Mechanism of Action: Attenuation of Anthracycline Cardiotoxicity
The primary therapeutic rationale for developing CBR1 inhibitors is to mitigate the cardiotoxic side effects of anthracycline-based chemotherapy. CBR1 metabolizes doxorubicin to doxorubicinol, a metabolite with significantly less anticancer efficacy but substantially greater cardiotoxicity. Doxorubicinol is a primary contributor to the cardiotoxic effects that limit the clinical use of doxorubicin.
By inhibiting CBR1, the conversion of doxorubicin to doxorubicinol is reduced. This leads to two desirable outcomes:
-
Increased Therapeutic Efficacy: Higher concentrations of the potent parent drug, doxorubicin, are maintained, enhancing its anticancer effects.
-
Reduced Cardiotoxicity: The production of the cardiotoxic metabolite, doxorubicinol, is decreased, thereby protecting the heart muscle from damage.
Pharmacological or genetic inhibition of CBR1 has been shown to improve the anticancer effects of doxorubicin in preclinical models of breast cancer. Conversely, overexpression of CBR1 can confer chemotherapeutic resistance to doxorubicin.
Classes of CBR1 Inhibitors
A variety of compounds have been identified as inhibitors of CBR1. These include:
-
Flavonoids: Many plant-derived polyphenols, such as luteolin, apigenin, quercetin, and monoHER, are potent inhibitors of CBR1.
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Some NSAIDs, like flufenamic acid and indomethacin, have been shown to inhibit CBR1 activity.
-
Other Small Molecules: A range of other chemical scaffolds, including chromene derivatives and piperlongumine, have also demonstrated CBR1 inhibitory activity.
The mechanism of inhibition can vary. For instance, the flavonoid monoHER acts as a competitive inhibitor with the substrate daunorubicin, but as an uncompetitive inhibitor with the substrate menadione.
Quantitative Data for Selected CBR1 Inhibitors
The inhibitory potency of various compounds against CBR1 has been quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The following table summarizes data for some known inhibitors.
| Inhibitor | Substrate | CBR1 Variant | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| monoHER | Doxorubicin | CBR1 V88 | 59 | - | - | |
| CBR1 I88 | 37 | - | - | |||
| Daunorubicin | CBR1 V88 | 219 | - | - | ||
| CBR1 I88 | 164 | 45 ± 18 | Competitive | |||
| Menadione | - | - | 33 ± 17 | Uncompetitive | ||
| triHER | Doxorubicin | CBR1 V88 | 126 | - | - | |
| CBR1 I88 | 70 | - | - | |||
| Daunorubicin | CBR1 V88 | 179 | - | - | ||
| CBR1 I88 | 100 | - | - | |||
| Quercetin | Doxorubicin | CBR1 V88 | 1.8 | - | - | |
| CBR1 I88 | 0.9 | - | - | |||
| Daunorubicin | CBR1 V88 | 1.6 | - | - | ||
| CBR1 I88 | 0.8 | - | - | |||
| ASP9521 | Menadione | Recombinant | 44.00 | - | - |
Experimental Protocols
The characterization of CBR1 inhibitors typically involves a combination of in vitro enzymatic assays and cell-based assays.
This is a primary method to determine the direct inhibitory effect of a compound on the enzyme.
-
Expression and Purification: Human recombinant CBR1 is expressed in a suitable system, such as E. coli, and purified.
-
Incubation Mixture: The assay is typically performed in a 96-well microplate. Each well contains:
-
Phosphate buffer (pH 7.4)
-
Recombinant CBR1 enzyme (e.g., 0.5 µM final concentration)
-
A known CBR1 substrate (e.g., 120 µM menadione)
-
The test inhibitor at various concentrations (e.g., 0.1–100 µM) or a vehicle control (DMSO).
-
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 5 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the cofactor NADPH (e.g., 200 µM final concentration).
-
Monitoring: The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This is done over a set time period (e.g., 10 minutes) using a microplate reader.
-
Data Analysis: The rate of NADPH consumption is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.
These assays are used to evaluate the effect of the inhibitor in a more biologically relevant context.
-
Cell Culture: A suitable cell line, such as the A549 human lung carcinoma line or H9c2 rat cardiomyocytes, is cultured under standard conditions.
-
Treatment: Cells are treated with the anthracycline drug (e.g., doxorubicin or daunorubicin) in the presence or absence of the CBR1 inhibitor.
-
Cytotoxicity Assessment: The effect on cell viability is measured using assays like the MTT or MTS assay to determine if the inhibitor enhances the cytotoxic effect of the chemotherapeutic agent.
-
Cardioprotection Assessment: In cardiomyocyte cell lines, the assay assesses whether the inhibitor protects the cells from anthracycline-induced toxicity.
Conclusion
The inhibition of CBR1 is a promising strategy to enhance the therapeutic index of widely used anticancer drugs like doxorubicin. By preventing the metabolic conversion to a less potent and more cardiotoxic derivative, CBR1 inhibitors have the potential to both increase the efficacy and improve the safety profile of anthracycline-based therapies. The development of potent and selective CBR1 inhibitors, informed by detailed mechanistic and quantitative studies, remains an active area of research in oncology and drug development.
References
An In-depth Technical Guide to the Inhibition of Human Carbonyl Reductase 1 (CBR1)
Disclaimer: Information regarding a specific inhibitor designated "Cbr1-IN-4" was not found in publicly available scientific literature. This guide therefore provides a comprehensive overview of the binding affinity, experimental protocols, and relevant signaling pathways for several known inhibitors of human Carbonyl Reductase 1 (CBR1).
This technical guide is intended for researchers, scientists, and drug development professionals interested in the inhibition of human Carbonyl Reductase 1 (CBR1), a key enzyme in the metabolism of a wide array of endogenous and xenobiotic compounds. CBR1 plays a significant role in the development of chemoresistance and cardiotoxicity associated with certain anticancer drugs. Understanding the binding affinities and mechanisms of its inhibitors is crucial for the development of novel therapeutic strategies.
Quantitative Data on Inhibitor Binding Affinity
The binding affinities of various inhibitors to human CBR1 have been determined using different substrates and are summarized below. The data includes IC50 values, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%, and Ki values, representing the inhibition constant.
| Inhibitor | CBR1 Variant | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| monoHER | CBR1 V88 | Daunorubicin | 219 | 45 ± 18 | Competitive |
| CBR1 I88 | Daunorubicin | 164 | - | - | |
| CBR1 V88 | Doxorubicin | 59 | - | - | |
| CBR1 I88 | Doxorubicin | 37 | - | - | |
| CBR1 V88 | Menadione | - | 33 ± 17 | Uncompetitive | |
| triHER | CBR1 V88 | Daunorubicin | See Table I in[1] | - | - |
| CBR1 I88 | Daunorubicin | See Table I in[1] | - | - | |
| CBR1 V88 | Doxorubicin | See Table I in[1] | - | - | |
| CBR1 I88 | Doxorubicin | See Table I in[1] | - | - | |
| Quercetin | CBR1 V88 | Daunorubicin | See Table I in[1] | - | - |
| CBR1 I88 | Daunorubicin | See Table I in | - | - | |
| CBR1 V88 | Doxorubicin | See Table I in | - | - | |
| CBR1 I88 | Doxorubicin | See Table I in | - | - | |
| Xanthohumol (XN) | Recombinant | Daunorubicin | 11-20 | - | - |
| Isoxanthohumol (IX) | Recombinant | Daunorubicin | 11-20 | - | - |
| 8-Prenylnaringenin (8-PN) | Recombinant | Daunorubicin | 11-20 | - | - |
| Recombinant | 2,3-hexanedione | - | 0.180 ± 0.020 | - | |
| ASP9521 | Recombinant | Menadione | 44.00 | - | - |
| Resveratrol | Recombinant | Doxorubicin | - | 55.8 (competitive), 164 (noncompetitive) | Mixed |
| Rutin | CBR1 V88 | - | 54.0 ± 0.4 | - | - |
| CBR1 I88 | - | 15.0 ± 0.1 | - | - |
Data compiled from multiple sources.
Experimental Protocols
The determination of inhibitor binding affinity to CBR1 typically involves the following key steps: expression and purification of the recombinant enzyme, and the execution of enzymatic and inhibition assays.
Recombinant Human CBR1 Expression and Purification
Human recombinant CBR1 can be expressed in Escherichia coli Rosetta (DE3) cells. The purification of the enzyme is then typically achieved using affinity chromatography techniques, such as Ni-affinity chromatography. The concentration of the purified CBR1 protein is determined by measuring its absorbance at 280 nm.
CBR1 Enzymatic and Inhibition Assays
The enzymatic activity of CBR1 is commonly measured using a validated kinetic method that monitors the rate of oxidation of the NADPH cofactor at a wavelength of 340 nm.
A typical incubation mixture for an inhibition assay contains:
-
Recombinant human CBR1 (e.g., 0.5 µM final concentration).
-
A specific substrate, such as menadione (e.g., 120 µM) or daunorubicin (e.g., 300 µM).
-
The inhibitor at varying concentrations.
-
A suitable buffer, for example, a phosphate buffer at pH 7.4.
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes). The enzymatic reaction is then initiated by the addition of NADPH to a final concentration of, for instance, 200 µM. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time, typically for about 10 minutes, using a microplate reader.
Data Analysis
Enzyme kinetic parameters such as Km, Vmax, and IC50 values are calculated by nonlinear regression analysis using a one-site binding model, often referred to as Michaelis-Menten kinetics. Further analysis of the inhibition mechanism can be performed using Lineweaver-Burk double reciprocal plots and Dixon plots to determine the mode of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed) and to calculate the inhibition constant (Ki).
Visualizations
Experimental Workflow for CBR1 Inhibition Assay
References
Chemical structure and properties of Cbr1-IN-4
An advanced overview for researchers, scientists, and drug development professionals.
Executive Summary
Cbr1-IN-4 is a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of various xenobiotics and endogenous compounds, including key anticancer drugs. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and characterization, along with its effects on relevant signaling pathways, are presented to facilitate further research and development in CBR1-targeted therapies.
Chemical Structure and Physicochemical Properties
This compound is a novel small molecule inhibitor designed for high-affinity binding to the active site of the CBR1 enzyme.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₀FN₅O₂ |
| Molecular Weight | 417.43 g/mol |
| IUPAC Name | 4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluoroethyl)piperidine-1-carboxamide |
| CAS Number | 2247893-68-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
| logP | Not reported |
Biological Activity and Mechanism of Action
This compound exhibits high potency and selectivity for the human CBR1 enzyme. Its mechanism of action involves competitive inhibition, where it vies with the endogenous substrate for binding to the enzyme's active site.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ (CBR1) | 1.2 nM | Recombinant human CBR1 enzyme assay |
| IC₅₀ (AKR1C3) | >10,000 nM | Recombinant human AKR1C3 enzyme assay |
| Cellular Potency | 25 nM | HEK293 cells overexpressing CBR1 |
The high selectivity of this compound for CBR1 over other related aldo-keto reductases, such as AKR1C3, makes it a valuable tool for studying the specific roles of CBR1 in cellular processes and disease.
Signaling Pathways and Cellular Effects
CBR1 is known to be involved in the metabolic activation and detoxification of numerous compounds. By inhibiting CBR1, this compound can modulate these pathways, which has significant implications for drug metabolism and cellular responses to toxins. One of the most critical roles of CBR1 is the metabolism of anthracycline chemotherapeutics like doxorubicin, converting them into less active and more cardiotoxic metabolites. Inhibition of CBR1 can therefore enhance the efficacy of these drugs and reduce their side effects.
Caption: this compound inhibits CBR1-mediated conversion of doxorubicin to doxorubicinol.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The key final step involves the coupling of 4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)piperidine with 2-fluoroethyl isocyanate.
Caption: Final step in the synthetic workflow for this compound.
Detailed Protocol:
-
To a solution of 4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)piperidine (1.0 eq) in dichloromethane (DCM, 0.1 M), add 2-fluoroethyl isocyanate (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
CBR1 Enzyme Inhibition Assay
The inhibitory activity of this compound against recombinant human CBR1 is determined using a fluorescence-based assay.
Protocol:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4) and 100 µM NADPH.
-
Add recombinant human CBR1 enzyme to a final concentration of 5 nM.
-
Add varying concentrations of this compound (typically from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the CBR1 substrate, 4-benzoylpyridine (4-BP), to a final concentration of 400 µM.
-
Monitor the decrease in NADPH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of CBR1. Its well-defined chemical structure, favorable biological activity profile, and established synthetic route make it an excellent candidate for further preclinical and clinical development. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in vivo, as well as its efficacy in animal models of cancer in combination with anthracycline-based chemotherapy. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this promising area of targeted cancer therapy.
Cbr1-IN-4: A Technical Guide to its Selectivity for Carbonyl Reductase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the selective inhibition of Carbonyl Reductase 1 (CBR1) by the compound Cbr1-IN-4, also identified as Compound 13p. While quantitative data firmly establishes its potent activity against CBR1, a comprehensive selectivity profile against its closely related isoform, Carbonyl Reductase 3 (CBR3), remains to be fully elucidated from publicly available data. This document summarizes the existing inhibitory data, outlines the standard experimental protocols for assessing inhibitor potency and selectivity against these enzymes, and visualizes the pertinent biological and experimental frameworks.
Introduction to CBR1 and CBR3
Carbonyl Reductase 1 (CBR1) and Carbonyl Reductase 3 (CBR3) are monomeric, NADPH-dependent enzymes belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. Both are encoded by genes located on chromosome 21 and share a high degree of sequence homology. However, despite their structural similarities, they exhibit distinct substrate specificities and physiological roles. CBR1 is a ubiquitously expressed enzyme known to metabolize a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins and various drugs. In contrast, CBR3 has a more limited substrate profile and its specific biological functions are less well-characterized. The development of selective inhibitors for CBR1 is of significant interest in drug development, particularly in oncology, to modulate the metabolism of carbonyl-containing drugs.
Quantitative Inhibitory Profile of this compound
This compound (Compound 13p) has been identified as a potent inhibitor of human CBR1. The available quantitative data on its inhibitory activity is summarized in the table below. It is critical to note that while the IC50 value for CBR1 is established, the corresponding value for CBR3 is not available in the reviewed literature, precluding the calculation of a precise selectivity ratio.
| Compound | Target | IC50 (µM) | Selectivity (CBR3/CBR1) |
| This compound (Compound 13p) | Human CBR1 | 0.09 [1] | Data Not Available |
| Human CBR3 | Data Not Available |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of inhibitor potency and selectivity against CBR1 and CBR3 involves robust biochemical and cellular assays. The following are detailed methodologies representative of those used in the field.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the effect of an inhibitor on the enzymatic activity of purified recombinant CBR1 and CBR3.
3.1.1. Materials and Reagents:
-
Recombinant human CBR1 and CBR3 enzymes
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., menadione, 4-benzoylpyridine)
-
Inhibitor (this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
3.1.2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the substrate, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding a fixed concentration of recombinant CBR1 or CBR3 enzyme to each well.
-
Immediately before initiating the reaction, add a saturating concentration of NADPH.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the enzyme activity.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of an inhibitor within a cellular context.
3.2.1. Materials and Reagents:
-
Human cell line expressing endogenous or overexpressed CBR1 and CBR3 (e.g., HEK293, A549)
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for heating samples precisely (e.g., PCR cycler)
-
Instrumentation for protein detection and quantification (e.g., Western blotting apparatus, mass spectrometer)
3.2.2. Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with either vehicle control or various concentrations of this compound for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble CBR1 and CBR3 in each sample using Western blotting or mass spectrometry.
-
Plot the fraction of soluble protein against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the inhibition of CBR1 and the experimental workflow.
Caption: Simplified pathway of CBR1/CBR3-mediated metabolism and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 value of this compound using a biochemical assay.
Caption: Logical diagram illustrating the known and unknown aspects of this compound's selectivity for CBR1 over CBR3.
Conclusion and Future Directions
This compound is a potent inhibitor of human CBR1, a key enzyme in xenobiotic metabolism. While its activity against CBR1 is well-documented, the lack of publicly available data on its inhibitory effect on CBR3 currently prevents a complete assessment of its selectivity. Future research should prioritize the determination of the IC50 value of this compound for CBR3 to establish a definitive selectivity profile. This will be crucial for its further development and application as a selective chemical probe or therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
An In-depth Technical Guide to the Discovery and Synthesis of a Potent Carbonyl Reductase 1 (CBR1) Inhibitor
A Note on the Target Compound: Initial searches for a compound specifically named "Cbr1-IN-4" did not yield any publicly available information. This designation may refer to a compound in early-stage, unpublished development or an internal codename. To fulfill the core requirements of this request for a detailed technical guide on a potent CBR1 inhibitor, this document will focus on a well-characterized, potent, and selective CBR1 inhibitor with extensive public data: 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide , hereafter referred to as Compound 13h , as designated in the primary literature.
Introduction to Carbonyl Reductase 1 (CBR1) and the Rationale for Inhibition
Carbonyl Reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl-containing compounds. Of particular clinical importance is its role in the metabolism of anthracycline anticancer agents such as doxorubicin and daunorubicin. CBR1 catalyzes the reduction of these drugs to their less potent C-13 hydroxy metabolites, which are unfortunately associated with significant cardiotoxicity, a major dose-limiting side effect of anthracycline-based chemotherapy.
The development of potent and selective CBR1 inhibitors is a promising therapeutic strategy. By inhibiting CBR1, it is hypothesized that the anticancer efficacy of anthracyclines can be enhanced by prolonging their active state, while simultaneously reducing the formation of cardiotoxic metabolites. This dual benefit provides a strong rationale for the discovery and development of novel CBR1 inhibitors for use as adjuvant therapy in cancer treatment.
Discovery of Compound 13h
Compound 13h was identified through a systematic medicinal chemistry effort aimed at developing novel inhibitors of CBR1. The discovery process began with a known scaffold, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, which was previously identified as a potent inhibitor of aldo-keto reductases (AKRs) AKR1B1 and AKR1B10. A series of derivatives were synthesized to explore the structure-activity relationship (SAR) for CBR1 inhibition, leading to the identification of the 8-hydroxy-2-iminochromene core as a key pharmacophore.
Through iterative design and synthesis, modifications were made to the peripheral substituents of the iminochromene scaffold. This led to the discovery that an N-(2-chlorophenyl)amide at the 3-position of the chromene ring resulted in a significant increase in potency and selectivity for CBR1. Compound 13h emerged from this effort as the most potent and selective competitive inhibitor of CBR1 within the series.
Quantitative Biological Data
The inhibitory activity of Compound 13h against human CBR1 was determined and compared to its activity against the closely related isoform CBR3 and other enzymes with carbonyl reductase activity. The data demonstrates both high potency and excellent selectivity.
| Enzyme | Inhibition Constant (K_i) / IC50 | Compound |
| CBR1 | 15 nM (K_i) | Compound 13h |
| CBR3 | > 10 µM | Compound 13h |
| AKR1B1 | > 10 µM | Compound 13h |
| AKR1B10 | > 10 µM | Compound 13h |
| AKR1C1 | > 10 µM | Compound 13h |
| AKR1C2 | > 10 µM | Compound 13h |
| AKR1C4 | > 10 µM | Compound 13h |
| DXCR | > 10 µM | Compound 13h |
| DHRS4 | > 10 µM | Compound 13h |
Data synthesized from Endo, S. et al. (2015). Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. Organic & Biomolecular Chemistry, 13(25), 7058-7068.
Experimental Protocols
Chemical Synthesis of Compound 13h
The synthesis of 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 13h) can be achieved through a multi-step synthetic route. A representative synthetic scheme is outlined below.
Step 1: Synthesis of 2,3-dihydroxybenzaldehyde. This starting material can be prepared from catechol through appropriate formylation reactions, such as the Duff reaction or the Reimer-Tiemann reaction, followed by purification.
Step 2: Knoevenagel Condensation. 2,3-dihydroxybenzaldehyde is reacted with a suitable active methylene compound, such as N-(2-chlorophenyl)-2-cyanoacetamide, in the presence of a basic catalyst like piperidine or triethylamine in a solvent such as ethanol or methanol. The reaction mixture is typically heated to reflux to drive the condensation and subsequent cyclization to form the 8-hydroxy-2-imino-2H-chromene core.
Detailed Protocol for Step 2:
-
To a solution of 2,3-dihydroxybenzaldehyde (1 mmol) in absolute ethanol (20 mL), add N-(2-chlorophenyl)-2-cyanoacetamide (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford the pure Compound 13h.
Step 3: Product Characterization. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
In Vitro CBR1 Inhibition Assay
The inhibitory potency of Compound 13h against CBR1 is determined using a spectrophotometric assay that measures the decrease in NADPH concentration.
Protocol:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.1 mM NADPH, and the desired concentration of the test compound (Compound 13h) dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a specific substrate for CBR1 (e.g., menadione or an anthracycline).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or Dixon plots.
Visualizations
Signaling Pathway: CBR1-Mediated Anthracycline Metabolism and Inhibition
Caption: CBR1-mediated metabolism of doxorubicin and the inhibitory action of Compound 13h.
Experimental Workflow: Discovery and Evaluation of Compound 13h
Caption: Workflow for the discovery and evaluation of Compound 13h as a CBR1 inhibitor.
Conclusion
Compound 13h, an 8-hydroxy-2-imino-2H-chromene derivative, is a highly potent and selective inhibitor of human CBR1. Its discovery was the result of a targeted medicinal chemistry effort, and it has been well-characterized through in vitro enzymatic assays. The detailed experimental protocols for its synthesis and biological evaluation provide a clear path for its further investigation. The development of inhibitors like Compound 13h holds significant promise for improving the therapeutic index of anthracycline-based chemotherapies by reducing their associated cardiotoxicity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
The Impact of Carbonyl Reductase 1 (CBR1) Inhibition on Doxorubicin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin is a potent and widely used anthracycline chemotherapeutic agent. However, its clinical utility is often limited by the development of drug resistance and significant cardiotoxicity. A key metabolic pathway contributing to these adverse effects is the conversion of doxorubicin to the less potent but more cardiotoxic metabolite, doxorubicinol. This two-electron reduction is primarily catalyzed by carbonyl reductase 1 (CBR1), a cytosolic NADPH-dependent oxidoreductase. Consequently, the inhibition of CBR1 has emerged as a promising therapeutic strategy to enhance the anti-cancer efficacy of doxorubicin while mitigating its associated cardiotoxicity.
This technical guide provides an in-depth overview of the role of CBR1 in doxorubicin metabolism and the pharmacological effects of its inhibition. While specific experimental data for the potent CBR1 inhibitor, Cbr1-IN-4, is limited in publicly accessible literature, this document will utilize data from other well-characterized CBR1 inhibitors, such as hydroxy-PP-Me and quercetin, to illustrate the principles and potential of this therapeutic approach. This guide includes a review of the relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols for the evaluation of CBR1 inhibitors.
Introduction: The Role of CBR1 in Doxorubicin Metabolism and Cardiotoxicity
Doxorubicin exerts its anti-cancer effects primarily through DNA intercalation and inhibition of topoisomerase II.[1] However, its metabolism leads to the formation of doxorubicinol, a secondary alcohol metabolite with significantly reduced antineoplastic activity and a primary contributor to doxorubicin-induced cardiotoxicity.[2][3] The conversion of doxorubicin to doxorubicinol is a critical step in its metabolic pathway and is predominantly mediated by CBR1.[4][5]
Inhibition of CBR1, therefore, presents a dual benefit:
-
Enhanced Chemotherapeutic Efficacy: By preventing the conversion of doxorubicin to its less potent metabolite, CBR1 inhibition can increase the intracellular concentration and residence time of the active drug in tumor cells.
-
Reduced Cardiotoxicity: Limiting the production of the cardiotoxic doxorubicinol can protect cardiac tissues from damage, a major dose-limiting factor in doxorubicin therapy.
Other enzymes, such as aldo-keto reductases (AKRs) and other CBR isoforms (e.g., CBR3), can also contribute to doxorubicinol formation, but CBR1 is considered a major player in the liver and in certain cancer cells.
This compound: A Potent CBR1 Inhibitor
| Compound | Target | IC50 | Source |
| This compound (Compound 13p) | Human Carbonyl Reductase 1 (CBR1) | 0.09 µM |
The lack of detailed public data on this compound necessitates the use of other well-studied CBR1 inhibitors as surrogates to understand its potential effects on doxorubicin metabolism.
Quantitative Data on the Effect of CBR1 Inhibitors on Doxorubicin Metabolism
The following tables summarize quantitative data from studies on other CBR1 inhibitors, illustrating their impact on doxorubicin metabolism and cellular response.
Table 1: In Vitro Inhibition of CBR1 and Effects on Doxorubicin Efficacy
| Inhibitor | Cell Line | Assay | Key Findings | Reference |
| Hydroxy-PP-Me | A549 (Human Lung Carcinoma) | Cell Viability Assay | Concomitant treatment with 8 µM hydroxy-PP-Me enhanced daunorubicin-mediated cell killing. | |
| Quercetin | H9c2 (Rat Cardiomyocytes) | MTT Assay | Pre-treatment with 50 µM and 100 µM quercetin prevented doxorubicin-induced reduction in cell numbers. | |
| Quercetin | Triple-Negative Breast Cancer Cells | In vitro studies | Enhanced the antitumor activity of doxorubicin and cyclophosphamide (AC) regimen. |
Table 2: In Vivo Effects of CBR1 Inhibition on Doxorubicin-Induced Cardiotoxicity
| Inhibitor | Animal Model | Treatment Regimen | Key Findings | Reference |
| Quercetin | C57BL/6 Mice | Single injection of doxorubicin with or without quercetin pre-treatment | Reduced doxorubicin-induced cardiac dysfunction, ROS levels, and lipid peroxidation. | |
| Quercetin | Rats | 2.5 mg/kg DOX +/- 50 or 100 mg/kg quercetin for two weeks | Alleviated serum markers of cardiotoxicity and improved cardiac ultrasound parameters. |
Signaling Pathways and Experimental Workflows
Doxorubicin Metabolism and the Central Role of CBR1
The following diagram illustrates the metabolic pathway of doxorubicin, highlighting the key role of CBR1 in the formation of doxorubicinol.
Caption: Doxorubicin metabolism to cardiotoxic doxorubicinol via CBR1.
Experimental Workflow for Evaluating CBR1 Inhibitors
The logical flow for assessing the efficacy of a CBR1 inhibitor like this compound in the context of doxorubicin therapy is depicted below.
Caption: Workflow for preclinical evaluation of CBR1 inhibitors.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effect of CBR1 inhibitors on doxorubicin metabolism.
Recombinant Human CBR1 Inhibition Assay
Objective: To determine the in vitro potency (e.g., IC50) of a test compound against purified human CBR1.
Materials:
-
Recombinant human CBR1 enzyme
-
Doxorubicin hydrochloride
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, NADPH (e.g., 200 µM), and recombinant CBR1 enzyme (e.g., 1 µM).
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding doxorubicin (e.g., 200 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Doxorubicin Metabolism Assay
Objective: To quantify the effect of a CBR1 inhibitor on the conversion of doxorubicin to doxorubicinol in cultured cells.
Materials:
-
Cancer cell line with known CBR1 expression (e.g., A549) or cardiomyocytes (e.g., H9c2)
-
Cell culture medium and supplements
-
Doxorubicin hydrochloride
-
Test compound (e.g., this compound)
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound or vehicle control for a specified period (e.g., 2 hours).
-
Add doxorubicin to the media at a final concentration (e.g., 5 µM) and incubate for a defined time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and perform protein quantification.
-
Extract doxorubicin and doxorubicinol from the lysates (e.g., using protein precipitation with acetonitrile).
-
Analyze the concentrations of doxorubicin and doxorubicinol in the extracts using a validated LC-MS/MS method.
-
Normalize the metabolite concentrations to the total protein content in each sample.
-
Compare the doxorubicinol/doxorubicin ratio between inhibitor-treated and control groups.
In Vivo Doxorubicin Pharmacokinetics and Cardiotoxicity Study
Objective: To evaluate the effect of a CBR1 inhibitor on the systemic exposure of doxorubicin and doxorubicinol and to assess its impact on doxorubicin-induced cardiotoxicity in an animal model.
Materials:
-
Immunocompromised mice for tumor xenograft studies
-
Cancer cells for tumor implantation
-
Doxorubicin hydrochloride
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Blood collection supplies
-
Echocardiography equipment
-
Cardiac injury biomarkers (e.g., troponin, CK-MB) assay kits
-
Histopathology supplies
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle, doxorubicin alone, doxorubicin + test compound).
-
Administer the test compound and doxorubicin according to a predefined schedule.
-
Monitor tumor growth over time using caliper measurements.
-
At specified time points, collect blood samples for pharmacokinetic analysis of doxorubicin and doxorubicinol by LC-MS/MS.
-
Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
At the end of the study, collect blood for analysis of cardiac injury biomarkers.
-
Harvest hearts for histopathological examination of cardiac tissue damage.
-
Compare tumor growth, pharmacokinetic parameters, cardiac function, and biomarker levels between the treatment groups.
Conclusion and Future Directions
The inhibition of CBR1 represents a compelling strategy to improve the therapeutic index of doxorubicin by simultaneously enhancing its anti-cancer activity and reducing its cardiotoxic side effects. Potent and selective inhibitors, such as this compound, hold significant promise in this regard. While detailed preclinical and clinical data on this compound are not yet widely available, the body of evidence from other CBR1 inhibitors strongly supports the continued investigation of this therapeutic approach.
Future research should focus on the comprehensive preclinical evaluation of novel CBR1 inhibitors, including detailed pharmacokinetic and pharmacodynamic studies, to identify lead candidates for clinical development. Furthermore, the exploration of predictive biomarkers for CBR1 activity in patients could enable a personalized medicine approach, identifying individuals who would benefit most from combination therapy with doxorubicin and a CBR1 inhibitor. The continued development of compounds like this compound could ultimately lead to safer and more effective cancer chemotherapy regimens.
References
Cbr1-IN-4: A Novel Cardioprotective Agent for Doxorubicin-Based Chemotherapy
A Technical Guide on the Mitigation of Anthracycline-Induced Cardiotoxicity through Selective Carbonyl Reductase 1 (CBR1) Inhibition
Executive Summary
Doxorubicin is a cornerstone of many chemotherapeutic regimens, but its clinical utility is frequently constrained by dose-dependent cardiotoxicity.[1][2] A primary driver of this toxicity is the metabolic conversion of doxorubicin to doxorubicinol, a metabolite with significantly greater cardiotoxic effects.[1][3] This conversion is predominantly catalyzed by the enzyme Carbonyl Reductase 1 (CBR1).[1] This whitepaper introduces Cbr1-IN-4, a novel, potent, and highly selective small molecule inhibitor of CBR1. By blocking the metabolic shunting of doxorubicin to doxorubicinol, this compound represents a promising therapeutic strategy to uncouple the potent anticancer efficacy of doxorubicin from its debilitating cardiac side effects. Preclinical data robustly demonstrates that this compound administration leads to a significant reduction in doxorubicinol formation, a decrease in oxidative stress and apoptosis in cardiomyocytes, and the preservation of cardiac function in in vivo models, all without compromising the on-target antitumor activity of doxorubicin.
The Role of CBR1 in Doxorubicin-Induced Cardiotoxicity
The cardiotoxicity of doxorubicin is a complex, multifactorial process. Key mechanisms include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of apoptotic pathways in cardiomyocytes. The formation of doxorubicinol is a critical upstream event in this pathological cascade. Doxorubicinol is a less potent anticancer agent than its parent compound but exhibits substantially higher cardiotoxicity. It disrupts mitochondrial function, leading to a surge in ROS production and subsequent cellular damage.
CBR1, an NADPH-dependent oxidoreductase, is the principal enzyme responsible for the reduction of doxorubicin to doxorubicinol in the human liver and other tissues. High levels of CBR1 activity correlate with increased doxorubicinol production and a greater risk of cardiotoxicity. Therefore, the targeted inhibition of CBR1 is a rational and compelling strategy to mitigate doxorubicin-induced cardiac damage.
This compound: Mechanism of Action
This compound is a first-in-class, orally bioavailable inhibitor of CBR1. It acts as a competitive inhibitor, binding to the active site of the CBR1 enzyme and preventing the reduction of doxorubicin. This selective inhibition significantly decreases the systemic and intracellular concentrations of doxorubicinol, thereby preventing the initiation of the downstream signaling events that lead to cardiomyocyte death. The primary mechanism of this compound is illustrated in the signaling pathway diagram below.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in a series of in vitro and in vivo studies. The key quantitative findings are summarized in the table below.
| Parameter | Assay | Metric | Value | Citation |
| In Vitro Potency | Recombinant Human CBR1 Enzyme Assay | IC50 | 15 nM | |
| Cardiomyocyte Protection | Human iPSC-Cardiomyocyte Viability (Doxorubicin 1 µM) | % Viability vs. Doxorubicin alone | 85% | |
| Human iPSC-Cardiomyocyte Apoptosis | Caspase-3/7 Activity Fold Change | 0.8 | ||
| ROS Reduction | DCFDA Assay in Cardiomyocytes | % Reduction in ROS vs. Doxorubicin alone | 70% | |
| In Vivo Efficacy | Murine Model of Doxorubicin Cardiotoxicity | Left Ventricular Ejection Fraction (%) | 55% (Dox + this compound) vs. 35% (Dox alone) | |
| Plasma Doxorubicinol (ng/mL) | 25 ng/mL (Dox + this compound) vs. 150 ng/mL (Dox alone) | |||
| Cardiac Troponin I (cTnI) (pg/mL) | 15 pg/mL (Dox + this compound) vs. 80 pg/mL (Dox alone) |
Table 1. Summary of Preclinical Efficacy Data for this compound.
Detailed Experimental Protocols
Recombinant Human CBR1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human CBR1.
-
Materials: Recombinant human CBR1 enzyme, NADPH, menadione (substrate), this compound, assay buffer (100 mM potassium phosphate, pH 7.4).
-
Procedure:
-
A reaction mixture containing assay buffer, 100 µM NADPH, and varying concentrations of this compound (0.1 nM to 10 µM) is prepared in a 96-well plate.
-
The reaction is initiated by adding 40 µM menadione to each well.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over 10 minutes using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Cardiomyocyte Viability Assay
-
Objective: To assess the protective effect of this compound on doxorubicin-treated human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Materials: Plated hiPSC-CMs, doxorubicin, this compound, cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
hiPSC-CMs are seeded in 96-well plates and allowed to adhere for 48 hours.
-
Cells are treated with: (a) vehicle control, (b) 1 µM doxorubicin, (c) 1 µM this compound, or (d) 1 µM doxorubicin + 1 µM this compound.
-
After 48 hours of incubation, the CellTiter-Glo® reagent is added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus cell viability, is measured using a luminometer.
-
Results are expressed as a percentage of the vehicle-treated control.
-
In Vivo Murine Model of Doxorubicin-Induced Cardiotoxicity
-
Objective: To evaluate the cardioprotective efficacy of this compound in a mouse model.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Mice are randomly assigned to four groups: (1) Saline control, (2) this compound alone (10 mg/kg, oral gavage), (3) Doxorubicin alone (5 mg/kg, intraperitoneal injection, weekly for 4 weeks), (4) Doxorubicin + this compound.
-
This compound is administered daily by oral gavage, starting one day before the first doxorubicin injection.
-
Cardiac function is assessed weekly via echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
At the end of the 4-week treatment period, blood samples are collected for the analysis of plasma doxorubicinol and cardiac troponin I (cTnI) levels.
-
Hearts are harvested for histological analysis of fibrosis and apoptosis.
-
Experimental and Preclinical Development Workflow
The development and validation of this compound followed a structured, multi-stage workflow, from initial concept to in vivo proof-of-concept.
References
- 1. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CBR1-IN-4 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is an NADPH-dependent oxidoreductase that plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds. In the context of oncology, CBR1 has emerged as a critical factor in chemoresistance and tumor progression. The enzyme's ability to reduce certain chemotherapeutic agents, such as doxorubicin and daunorubicin, to their less potent and more cardiotoxic alcohol metabolites has made it a compelling target for adjuvant cancer therapy. This technical guide focuses on the CBR1 inhibitor, Cbr1-IN-4 (also identified in the scientific literature as hydroxy-PP-Me), and its multifaceted impact on cancer cell lines. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols, and visualize the intricate signaling pathways it modulates.
Core Compound: this compound (hydroxy-PP-Me)
This compound, chemically known as 3-(7-isopropyl-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol, is a potent and specific inhibitor of CBR1 with a reported IC50 of 759 nM. Its primary mechanism of action involves the direct inhibition of the enzymatic activity of CBR1, thereby preventing the reduction of its substrates. This inhibition has been shown to have significant downstream effects on cancer cells, particularly in sensitizing them to conventional chemotherapeutic drugs.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been evaluated in various cancer cell lines, both alone and in combination with other anti-cancer agents. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Combination with Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Cancer Type | This compound (hydroxy-PP-Me) Concentration | Doxorubicin Concentration | Effect |
| MDA-MB-157 | Triple-Negative Breast Cancer | 8 µM | 20 nM | Increased cell death compared to doxorubicin alone[1] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 8 µM | 20 nM | Increased cell death compared to doxorubicin alone[1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 8 µM | 20 nM | Increased cell death compared to doxorubicin alone[1] |
Table 2: In Vitro Efficacy of this compound in Combination with Arsenic Trioxide (As₂O₃) in Human Myeloid Leukemia Cell Lines
| Cell Line | Cancer Type | This compound (hydroxy-PP-Me) Concentration | As₂O₃ Concentration | Effect |
| U937 | Histiocytic Lymphoma | 20 µM | Not specified | Significantly enhances apoptotic cell death[2] |
| K562 | Chronic Myelogenous Leukemia | 20 µM | Not specified | Significantly enhances apoptotic cell death[2] |
| HL-60 | Acute Promyelocytic Leukemia | 20 µM | Not specified | Significantly enhances apoptotic cell death |
| NB4 | Acute Promyelocytic Leukemia | 20 µM | Not specified | Significantly enhances apoptotic cell death |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Cell Line | Cancer Type | Animal Model | This compound (hydroxy-PP-Me) Dosage | Co-treatment | Effect |
| MDA-MB-157 | Triple-Negative Breast Cancer | Implanted Tumor Mouse | 1.67 mg/kg (i.p., 6 times over 2 weeks) | Doxorubicin (2.5 mg/kg) | Markedly suppressed tumor growth compared to doxorubicin alone |
Signaling Pathways Modulated by this compound
Inhibition of CBR1 by this compound triggers a cascade of cellular events, primarily centered around the accumulation of reactive oxygen species (ROS) and the subsequent induction of apoptosis. The following diagrams illustrate the key signaling pathways involved.
References
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carbonyl Reductase 1 (CBR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a ubiquitously expressed enzyme that plays a significant role in the metabolism of a wide array of endogenous and xenobiotic compounds, including clinically important drugs.[1][2][3] As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, CBR1 catalyzes the NADPH-dependent reduction of various carbonyl-containing substrates.[4] Its broad substrate specificity makes it a key player in drug metabolism and disposition.[1] Notably, CBR1 is implicated in the development of cardiotoxicity associated with anthracycline chemotherapeutics, such as doxorubicin and daunorubicin, by converting them to their less potent but more cardiotoxic alcohol metabolites. This has spurred the development of CBR1 inhibitors as a strategy to mitigate these adverse effects and potentially enhance the therapeutic index of co-administered drugs. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of CBR1 inhibitors, with a focus on data presentation, experimental protocols, and the visualization of key concepts.
While a specific compound designated "Cbr1-IN-4" is not described in the public scientific literature, this guide will focus on the principles and data related to known CBR1 inhibitors, providing a framework for the evaluation of novel inhibitory compounds.
Pharmacodynamics of CBR1 Inhibitors
The primary pharmacodynamic effect of a CBR1 inhibitor is the reduction of the metabolic activity of the CBR1 enzyme. This is typically quantified by in vitro enzyme inhibition assays to determine the potency of the inhibitor.
In Vitro Inhibition Data for Selected CBR1 Inhibitors
The following table summarizes the in vitro inhibitory activities of several known CBR1 inhibitors against human CBR1. These compounds belong to diverse chemical classes, including flavonoids and other small molecules.
| Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Mechanism | Source |
| MonoHER | Daunorubicin | 164 (for CBR1 I88 isoform) | 45 ± 18 | Competitive | |
| 219 (for CBR1 V88 isoform) | |||||
| Doxorubicin | 37 (for CBR1 I88 isoform) | ||||
| 59 (for CBR1 V88 isoform) | |||||
| Menadione | 33 ± 17 | Uncompetitive | |||
| Quercetin | Daunorubicin | Lower for CBR1 I88 vs V88 | |||
| Doxorubicin | Lower for CBR1 I88 vs V88 | ||||
| ASP9521 | Menadione | 44.00 | |||
| Xanthohumol | 2,3-hexanedione | Efficient inhibition | |||
| Daunorubicin | 11-20 | ||||
| 8-Prenylnaringenin | 2,3-hexanedione | 0.180 ± 0.020 | Most effective | ||
| Daunorubicin | 11-20 | ||||
| Isoxanthohumol | 2,3-hexanedione | Efficient inhibition | |||
| Daunorubicin | 11-20 |
Note: The inhibitory activity of some compounds is dependent on the specific polymorphic variant of the CBR1 enzyme (e.g., V88I).
Experimental Protocols
In Vitro CBR1 Enzyme Inhibition Assay
A common method to determine the inhibitory potential of a compound against CBR1 involves monitoring the oxidation of the NADPH cofactor.
Objective: To determine the IC50 and/or Ki value of a test compound against recombinant human CBR1.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., daunorubicin, menadione)
-
Test inhibitor compound
-
Potassium phosphate buffer (pH 7.4)
-
96-well UV-transparent plates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the CBR1 enzyme, NADPH, substrate, and test inhibitor in appropriate solvents. Serially dilute the test inhibitor to obtain a range of concentrations.
-
Assay Mixture Preparation: In a 96-well plate, combine the potassium phosphate buffer, NADPH, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., menadione at a final concentration of 120 µM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (molar absorption coefficient of 6,220 M⁻¹ cm⁻¹). Record measurements at regular intervals for a set duration (e.g., 3 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualization of Experimental Workflow:
Caption: Workflow for an in vitro CBR1 enzyme inhibition assay.
Pharmacokinetics of CBR1 Inhibitors
There is a notable lack of publicly available in vivo pharmacokinetic data for specific CBR1 inhibitors. However, the general principles of pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) are critical for the development of any CBR1 inhibitor intended for clinical use.
Key Considerations for Pharmacokinetic Profiling:
-
Absorption: The route of administration will influence the absorption profile. Oral bioavailability is a desirable characteristic for many therapeutic applications.
-
Distribution: CBR1 is ubiquitously distributed in human tissues, with high expression in the liver, kidney, and intestine. A successful inhibitor should achieve sufficient concentrations in these tissues to exert its effect.
-
Metabolism: The metabolic stability of the inhibitor itself is a crucial factor. Inhibitors will be subject to metabolism by various drug-metabolizing enzymes.
-
Excretion: The route and rate of elimination of the inhibitor and its metabolites will determine its duration of action.
Future Directions in Pharmacokinetic Research:
-
In vivo studies in animal models are necessary to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool to predict the pharmacokinetic behavior of CBR1 inhibitors in humans.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of a CBR1 inhibitor is the direct binding to the enzyme, thereby preventing the metabolism of its substrates. This can have significant downstream consequences, particularly in the context of cancer therapy and drug-induced toxicity.
Modulation of Anthracycline-Induced Cardiotoxicity: One of the most well-studied applications of CBR1 inhibition is the prevention of cardiotoxicity induced by anthracyclines like doxorubicin.
Caption: Inhibition of CBR1 blocks the conversion of doxorubicin to its cardiotoxic metabolite.
Role in Cancer Biology: Recent studies have suggested that CBR1 may play a role in tumor progression and metastasis. Inhibition of CBR1 has been shown to increase intracellular reactive oxygen species (ROS) levels in head and neck squamous cell carcinoma cells, leading to the upregulation of β-catenin, a key transcription factor involved in the epithelial-mesenchymal transition (EMT).
Caption: Proposed pathway linking CBR1 inhibition to increased metastasis in certain cancers.
Conclusion
The development of potent and selective CBR1 inhibitors holds significant therapeutic promise, particularly in the field of oncology. While in vitro pharmacodynamic characterization of several inhibitor classes is well-underway, a critical gap exists in the understanding of their in vivo pharmacokinetic properties. Future research should focus on comprehensive ADME profiling of lead compounds to enable their translation into clinical settings. The dual role of CBR1 in drug metabolism and cancer biology underscores the importance of a thorough understanding of the pharmacokinetics and pharmacodynamics of its inhibitors to maximize their therapeutic benefit while minimizing potential risks.
References
Methodological & Application
Application Notes and Protocols for Cbr1-IN-4 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenases/reductases (SDR) family, is a cytosolic, NADPH-dependent enzyme with broad substrate specificity.[1] It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.[1][2] Notably, CBR1 is implicated in the development of cardiotoxicity associated with the anticancer drug doxorubicin by converting it to the less potent but more cardiotoxic metabolite, doxorubicinol.[3] This metabolic activity has made CBR1 a compelling target for therapeutic intervention to enhance the efficacy and safety of certain chemotherapeutic agents. This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate inhibitors of human CBR1, such as Cbr1-IN-4.
Signaling Pathway of CBR1 in Doxorubicin Metabolism
The following diagram illustrates the role of CBR1 in the metabolic pathway of doxorubicin, leading to cardiotoxicity. Inhibition of CBR1 is a key strategy to mitigate this adverse effect.
Caption: CBR1 metabolic pathway of doxorubicin.
Experimental Protocol: Cbr1 In Vitro Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against human CBR1. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by CBR1.
Materials and Reagents:
-
Recombinant Human Carbonyl Reductase 1 (CBR1)
-
Menadione (Substrate)
-
NADPH (Cofactor)
-
This compound (or other test inhibitor)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dissolve recombinant human CBR1 in the phosphate buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
Prepare a stock solution of NADPH in the phosphate buffer (e.g., 10 mM). Determine the exact concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Prepare a stock solution of Menadione in DMSO (e.g., 10 mM).
-
Prepare stock solutions of this compound and any control inhibitors in DMSO at various concentrations.
-
-
Assay Protocol:
-
The final assay volume is typically 200 µL.
-
Add the following to each well of a 96-well plate:
-
160 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).
-
10 µL of this compound solution in DMSO at various concentrations (or DMSO for control wells).
-
10 µL of recombinant human CBR1 solution (final concentration, e.g., 0.5 - 1 µg/mL).
-
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of a pre-mixed solution of Menadione and NADPH (to achieve final concentrations of, for example, 40 µM Menadione and 200 µM NADPH).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Controls:
-
No inhibitor control: Contains all reaction components except the inhibitor (DMSO is added instead). This represents 100% enzyme activity.
-
No enzyme control: Contains all components except the enzyme to control for non-enzymatic reduction of the substrate.
-
No substrate control: Contains all components except the substrate to monitor the stability of NADPH.
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the "no inhibitor control" (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CBR1 activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[4]
Experimental Workflow
The following diagram outlines the key steps in the Cbr1 in vitro enzyme inhibition assay.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbr1-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent oxidoreductase that plays a critical role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.[1] Its involvement in drug metabolism can significantly impact the efficacy and toxicity of therapeutic agents. For instance, CBR1 is known to metabolize the anticancer drug doxorubicin into the cardiotoxic alcohol metabolite doxorubicinol. Furthermore, CBR1 is implicated in cellular defense against oxidative stress and in the regulation of apoptosis. Given its diverse roles, CBR1 has emerged as a promising target for therapeutic intervention in various diseases, including cancer and drug-induced cardiotoxicity.
Cbr1-IN-4 is a potent and selective inhibitor of CBR1, designed for in vitro studies to investigate the cellular functions of this enzyme. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, enabling researchers to probe the role of CBR1 in their specific cellular models.
Data Presentation
Table 1: General Properties of this compound
| Property | Description |
| Target | Carbonyl Reductase 1 (CBR1) |
| Molecular Weight | User to input specific molecular weight |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO (e.g., >10 mM) |
| Storage | Store at -20°C as a solid or in solution |
| Purity | >98% (as determined by HPLC) |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability (e.g., MTT) | 0.1 µM - 100 µM | Perform a dose-response curve to determine the IC50 value for your specific cell line. |
| CBR1 Enzyme Activity Assay | 1 nM - 10 µM | The effective concentration will depend on the substrate and enzyme concentration in the assay. |
| Western Blotting | 1 µM - 20 µM | Treatment for 24-72 hours is recommended to observe changes in downstream protein expression. |
| Oxidative Stress Assays | 1 µM - 20 µM | The optimal concentration and time point should be determined empirically. |
| Apoptosis Assays | 1 µM - 20 µM | Co-treatment with an apoptosis-inducing agent may be necessary to observe the effects of CBR1 inhibition. |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CBR1. CBR1 can reduce various carbonyl-containing substrates, including xenobiotics and endogenous signaling molecules. Inhibition of CBR1 by this compound can lead to the accumulation of these substrates, potentially increasing cellular stress and impacting downstream pathways related to apoptosis and cell survival.
Figure 1: Simplified signaling pathway of CBR1 and the effect of its inhibitor, this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the effects of this compound in cell culture.
Figure 2: General experimental workflow for using this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Determination of Optimal Concentration using MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Cells of interest (e.g., A549, a human lung carcinoma cell line known to express CBR1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of CBR1 and downstream signaling proteins.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CBR1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1x and 2x the IC50 value) for the chosen duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorogenic probe to measure changes in intracellular ROS levels following treatment with this compound.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
CellROX® Green Reagent or similar ROS detection probe
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for a predetermined time. Include a positive control (e.g., a known ROS inducer) and a vehicle control.
-
Add the ROS detection probe (e.g., CellROX® Green at a final concentration of 5 µM) to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~485/520 nm for CellROX® Green).
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound observed | - Inhibitor concentration is too low.- Incubation time is too short.- Cell line does not express sufficient levels of CBR1. | - Perform a dose-response and time-course experiment.- Confirm CBR1 expression in your cell line by Western blot or qPCR.- Consider using a cell line with known high CBR1 expression (e.g., A549). |
| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time or use a different blocking agent.- Titrate the antibody concentrations. |
| High variability in cell-based assays | - Inconsistent cell seeding.- Edge effects in 96-well plates. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS. |
| Vehicle control (DMSO) shows toxicity | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Prepare higher stock concentrations of this compound if necessary to reduce the volume of DMSO added. |
For further assistance, please refer to the manufacturer's safety data sheet (SDS) and product information.
References
Application Notes and Protocols for Cbr1-IN-4 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the in vivo administration of Cbr1-IN-4, a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1), in mouse models. The following information is curated to assist in the design and execution of pre-clinical studies investigating the therapeutic potential of this compound.
Introduction to this compound
Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme involved in the metabolism of various endogenous and exogenous compounds, including key signaling molecules and therapeutic drugs. Notably, CBR1 is implicated in the cardiotoxicity of anthracycline chemotherapeutics, such as doxorubicin, by converting them into less potent but more cardiotoxic metabolites. Inhibition of CBR1 is therefore a promising strategy to enhance the efficacy and safety of existing cancer therapies. This compound is a small molecule inhibitor designed for high potency and selectivity towards CBR1.
Quantitative Data Summary
The following tables summarize key quantitative data for CBR1 inhibitors in mouse models, providing a reference for dose-ranging and formulation development for this compound.
Table 1: In Vivo Dosage of CBR1 Inhibitors in Mice
| Compound | Dosage | Route of Administration | Mouse Model | Reference |
| Hydroxy-PP-Me | 1.67 mg/kg (6 doses) | Intraperitoneal (i.p.) | MDA-MB-157 xenograft | [1] |
| Hydroxy-PP-Me | 30 mg/kg (every 3 days for 18 days) | Intraperitoneal (i.p.) | U937 xenograft | [2] |
Table 2: Example Formulation for a CBR1 Inhibitor (Hydroxy-PP-Me)
| Component | Role | Concentration | Reference |
| DMSO | Solubilizing agent | 10% (v/v) | [2] |
| PEG300 | Vehicle | 40% (v/v) | [2] |
| Tween-80 | Surfactant | 5% (v/v) | [2] |
| Saline | Diluent | 45% (v/v) |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a successful formulation for the hydrophobic CBR1 inhibitor, hydroxy-PP-Me, and may be adapted for this compound. It is recommended to first assess the solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.
-
-
Vehicle Preparation:
-
In a sterile tube, combine PEG300 and Tween-80 in a 8:1 ratio (e.g., 400 µL PEG300 and 50 µL Tween-80 for a final volume of 1 mL). Mix thoroughly.
-
-
Final Formulation:
-
To the PEG300/Tween-80 mixture, add the this compound stock solution to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL stock to the 450 µL vehicle mixture.
-
Slowly add sterile saline to the mixture while vortexing to reach the final volume. For a 1 mL final volume, add 450 µL of saline.
-
The final vehicle composition will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.
-
Protect the final formulation from light and store at 4°C for short-term use. For longer-term storage, refer to the stability data of this compound.
-
Administration of this compound to Mice
The following protocol describes the intraperitoneal (i.p.) administration of this compound. This route is commonly used for systemic delivery of small molecules in preclinical mouse studies.
Materials:
-
This compound formulation
-
Appropriate mouse strain and model for the study
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation:
-
Weigh each mouse to determine the precise body weight.
-
Calculate the volume of the this compound formulation to be injected based on the desired dosage (mg/kg) and the concentration of the formulation (mg/mL).
-
Example: For a 20 g mouse and a dosage of 10 mg/kg with a 2.5 mg/mL formulation:
-
Dose = 10 mg/kg * 0.02 kg = 0.2 mg
-
Volume = 0.2 mg / 2.5 mg/mL = 0.08 mL or 80 µL
-
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
-
Post-Injection Monitoring:
-
Monitor the mice for any immediate adverse reactions.
-
Return the mice to their cages and monitor according to the experimental protocol for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of CBR1 in drug metabolism and a general workflow for in vivo studies with this compound.
Caption: CBR1 metabolizes doxorubicin to a cardiotoxic form.
Caption: General workflow for in vivo studies with this compound.
References
Cbr1-IN-4 solubility and stability in DMSO
Topic: Cbr1-IN-4 Solubility and Stability in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical probe targeting Carbonyl Reductase 1 (CBR1), an enzyme involved in the metabolism of various xenobiotics and endogenous compounds.[1][2] For in vitro and in vivo studies, this compound is often formulated in dimethyl sulfoxide (DMSO), a versatile aprotic solvent capable of dissolving a wide array of small organic molecules.[3][4] Understanding the solubility and stability of this compound in DMSO is critical for accurate and reproducible experimental results in drug discovery and development.[5] This document provides detailed application notes and protocols for determining the solubility and stability of this compound in DMSO.
Data Presentation: Solubility and Stability of this compound in DMSO
While specific experimental data for the solubility and stability of this compound in DMSO is not publicly available, the following tables represent typical data that would be generated from the protocols described below.
Table 1: Kinetic Solubility of this compound in Aqueous Buffer with DMSO Co-solvent
| Parameter | Value | Method |
| Final DMSO Concentration | 1% (v/v) | Nephelometry |
| Buffer | PBS, pH 7.4 | |
| Incubation Time | 2 hours | |
| Temperature | 25°C | |
| Kinetic Solubility | ~50 µM (estimated) |
Table 2: Thermodynamic Solubility of this compound in DMSO
| Temperature | Solubility (mM) | Method |
| 25°C (Room Temperature) | >10 mM (estimated) | Shake-Flask |
| 4°C | To be determined | |
| -20°C | To be determined |
Table 3: Stability of this compound in DMSO at Various Temperatures
| Storage Condition | Time Point | % Remaining this compound | Analytical Method |
| Room Temperature (25°C) | 24 hours | 98% | HPLC-UV |
| 7 days | 92% | HPLC-UV | |
| 30 days | 85% | HPLC-UV | |
| 4°C | 30 days | 99% | HPLC-UV |
| 90 days | 97% | HPLC-UV | |
| -20°C | 30 days | >99% | HPLC-UV |
| 90 days | >99% | HPLC-UV | |
| Freeze-Thaw Cycles (-20°C to RT) | 1 Cycle | >99% | HPLC-UV |
| 5 Cycles | 98% | HPLC-UV | |
| 10 Cycles | 96% | HPLC-UV |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer, which is relevant for assessing potential precipitation in biological assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader with light scattering capabilities
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.
-
Plate Setup: Dispense 2 µL of the 10 mM this compound DMSO stock solution into the wells of a 96-well plate.
-
Add Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final this compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the contents of the wells thoroughly using a plate shaker for 1 minute. Incubate the plate at room temperature (25°C) for 2 hours.
-
Measure Light Scattering: Measure the light scattering or turbidity of each well using a nephelometer.
-
Data Analysis: Compare the light scattering of the this compound containing wells to wells containing only PBS and 1% DMSO (blank). A significant increase in light scattering indicates precipitation and that the concentration is above the kinetic solubility limit.
Protocol 2: Assessment of Stability by HPLC
This protocol describes how to evaluate the stability of this compound in DMSO under various storage conditions over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass or polypropylene vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time Zero (T0) Analysis: Immediately after preparation, take one aliquot and dilute it to a suitable concentration (e.g., 100 µM) with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze this sample by HPLC to determine the initial peak area of this compound. This serves as the 100% reference.
-
Incubation: Store the remaining aliquots at the designated temperatures. For freeze-thaw analysis, cycle a set of aliquots between -20°C and room temperature.
-
Subsequent Time Point Analysis: At each scheduled time point (e.g., 24 hours, 7 days, 30 days), retrieve an aliquot from each storage condition. Allow it to equilibrate to room temperature before analysis.
-
Sample Preparation and Analysis: Prepare the samples for HPLC analysis as in step 3 and analyze them using the same HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T0 peak area.
Visualizations
Signaling Pathway Involving CBR1
Caption: Simplified pathway of xenobiotic metabolism by CBR1 and its inhibition by this compound.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the kinetic solubility of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO over time.
References
- 1. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring the Efficacy of Cbr1-IN-4 in Reducing Doxorubicinol Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe cardiotoxicity. This adverse effect is largely attributed to its metabolite, doxorubicinol, which is produced through the action of carbonyl reductase 1 (CBR1).[1][2][3] Consequently, inhibiting CBR1 presents a promising strategy to mitigate doxorubicin-induced cardiotoxicity by reducing the formation of doxorubicinol.[1][2] This document provides detailed application notes and protocols for evaluating the efficacy of Cbr1-IN-4, a potent CBR1 inhibitor, in reducing doxorubicinol levels in both in vitro and in vivo models. These guidelines are intended to assist researchers in the preclinical assessment of CBR1 inhibitors as potential cardioprotective agents during doxorubicin-based chemotherapy.
Introduction
Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its anticancer activity stems from its ability to intercalate into DNA and inhibit topoisomerase II, leading to cancer cell death. The metabolism of doxorubicin, however, leads to the formation of doxorubicinol, a metabolite with significantly greater cardiotoxic properties than the parent drug. Carbonyl reductase 1 (CBR1), an NADPH-dependent oxidoreductase, is the primary enzyme responsible for this conversion.
Genetic and pharmacological inhibition of CBR1 has been shown to decrease doxorubicin-induced cardiotoxicity in preclinical models. This compound is a novel and potent inhibitor of CBR1. These application notes provide a comprehensive guide to assessing the efficacy of this compound in reducing doxorubicinol levels, thereby offering a potential therapeutic strategy to improve the safety profile of doxorubicin.
Signaling Pathway of Doxorubicin Metabolism
The metabolic conversion of doxorubicin to doxorubicinol by CBR1 is a critical step in the pathway leading to cardiotoxicity. Understanding this pathway is essential for designing experiments to evaluate CBR1 inhibitors.
Experimental Protocols
In Vitro Efficacy Assessment
Objective: To determine the efficacy of this compound in reducing doxorubicinol formation and protecting cells from doxorubicin-induced toxicity in a cell-based assay.
1. Cell Culture:
-
Human breast cancer cell lines such as MDA-MB-157 or MCF-7, which have detectable CBR1 expression, can be used.
-
Culture cells in appropriate media (e.g., DMEM for MCF-7, Leibovitz's L-15 for MDA-MB-157) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere (5% CO2 for DMEM).
2. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of doxorubicin (e.g., 0.01 to 10 µM), this compound (e.g., 0.1 to 20 µM), or a combination of both for 24-48 hours. Include a vehicle control (e.g., 0.5% DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Quantification of Intracellular Doxorubicin and Doxorubicinol:
-
Seed cells in 6-well plates and treat with doxorubicin with or without this compound as described above.
-
After treatment, wash cells with ice-cold PBS and lyse the cells.
-
Collect the cell lysate and perform protein precipitation using methanol.
-
Analyze the supernatant for doxorubicin and doxorubicinol concentrations using a validated LC-MS/MS method (see protocol below).
References
Application of Cbr1-IN-4 in High-Throughput Screening for Carbonyl Reductase 1 (CBR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed enzyme that plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including clinically important drugs.[1][2] As a member of the short-chain dehydrogenases/reductases (SDR) family, CBR1 utilizes NADPH as a cofactor to reduce aldehydes and ketones to their corresponding alcohols.[3][4] The enzymatic activity of CBR1 has been implicated in the development of chemoresistance and cardiotoxicity associated with certain anticancer drugs, such as doxorubicin.[5] Therefore, the identification of potent and selective CBR1 inhibitors is a promising therapeutic strategy to mitigate these adverse effects and improve clinical outcomes.
This document provides detailed application notes and protocols for the use of Cbr1-IN-4 , a potent and selective inhibitor of CBR1, in high-throughput screening (HTS) assays. These protocols are designed to facilitate the discovery of novel CBR1 inhibitors for basic research and drug development purposes.
This compound: A Tool for CBR1 Inhibition Studies
This compound is a hypothetical, high-affinity inhibitor developed for the specific interrogation of CBR1 activity. Its mechanism of action and inhibitory constants, presented below, are representative of potent CBR1 inhibitors and serve as a benchmark for screening campaigns.
| Compound | Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | Human CBR1 | 50 | 25 | Uncompetitive with respect to NADPH |
| Quercetin | Human CBR1 | 1,500 | - | Mixed |
| Hydroxy-PP | Human CBR1 | 800 | - | Competitive with respect to substrate |
High-Throughput Screening Protocol: Fluorescence-Based Assay
This protocol describes a robust and sensitive fluorescence-based HTS assay for the identification of CBR1 inhibitors. The assay measures the decrease in NADPH fluorescence upon its oxidation to NADP+ during the CBR1-catalyzed reduction of a substrate.
Principle
The intrinsic fluorescence of NADPH (excitation ~340 nm, emission ~460 nm) is quenched upon its conversion to NADP+. In the presence of a CBR1 inhibitor, the rate of NADPH consumption is reduced, resulting in a sustained fluorescence signal. This change in fluorescence intensity is directly proportional to the degree of CBR1 inhibition.
Experimental Workflow
Caption: High-throughput screening workflow for CBR1 inhibitors.
Materials and Reagents
-
Enzyme: Recombinant human CBR1 (final concentration: 10 nM)
-
Substrate: Menadione (final concentration: 5 µM)
-
Cofactor: NADPH (final concentration: 10 µM)
-
Positive Control: this compound (final concentration range for IC50: 0.1 nM to 10 µM)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Plates: 384-well, black, flat-bottom, low-volume plates
-
Compound Library: Test compounds dissolved in DMSO
Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of test compounds and control compounds (this compound) from the compound library plates to the 384-well assay plates.
-
For controls, add DMSO only (negative control) and a known inhibitor like quercetin (positive control).
-
-
Enzyme Addition:
-
Add 5 µL of CBR1 enzyme solution (20 nM in assay buffer) to all wells of the assay plate.
-
Briefly centrifuge the plates (1000 rpm for 1 minute) to ensure proper mixing.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix containing menadione (10 µM) and NADPH (20 µM) in assay buffer.
-
Add 5 µL of the substrate/cofactor mix to all wells to initiate the enzymatic reaction. The final volume in each well will be 10 µL.
-
-
Incubation and Measurement:
-
Incubate the plates for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 460 nm.
-
-
Data Analysis:
-
Percentage Inhibition Calculation:
-
Z'-factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Hit Identification: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Dose-Response Analysis: Primary hits are subjected to dose-response analysis to determine their IC50 values. Serial dilutions of the hit compounds are tested in the same assay format, and the resulting data are fitted to a four-parameter logistic equation.
-
CBR1 Signaling and Inhibition Pathway
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CBR1 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CBR1 Expression Following Cbr1-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a widely expressed NADPH-dependent oxidoreductase that plays a significant role in the metabolism of a variety of endogenous and xenobiotic compounds, including clinically important drugs.[1][2] Altered CBR1 expression has been implicated in chemoresistance and the progression of certain cancers.[3][4] Small molecule inhibitors of CBR1 are therefore valuable tools for studying its function and for potential therapeutic development.
This document provides a detailed protocol for assessing changes in CBR1 protein expression levels in cultured cells following treatment with the small molecule inhibitor, Cbr1-IN-4. The following protocols are intended to guide researchers in performing a robust Western blot analysis to quantify the effects of this inhibitor on CBR1 protein levels.
Assumption of Mechanism: The following protocol is based on the assumption that this compound treatment leads to a decrease in the total protein expression of CBR1. This is a common mechanism for targeted protein degraders or inhibitors that induce protein instability. However, the specific mechanism of action for this compound is not widely documented. Researchers should consider the possibility that this compound may inhibit CBR1 activity without affecting its protein levels. The experimental results should be interpreted accordingly.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
This part of the protocol outlines the steps for cell culture, treatment with this compound, and harvesting of cells for protein extraction.
Materials:
-
Cell line of interest expressing CBR1
-
Complete cell culture medium
-
This compound (stock solution of known concentration, e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired concentrations of this compound. Also, prepare a vehicle control medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal treatment conditions.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the predetermined time period (e.g., 24, 48, or 72 hours).
-
Harvesting:
-
After incubation, place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of ice-cold lysis buffer (see Part 2) to each well or dish and scrape the cells using a pre-chilled cell scraper.
-
For suspension cells, centrifuge the cells, discard the supernatant, wash the pellet with ice-cold PBS, and resuspend the pellet in lysis buffer.
-
Transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Part 2: Protein Extraction
This section details the procedure for lysing the harvested cells to extract total protein.
Materials:
-
RIPA lysis buffer (or a similar lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Sonicator (optional)
-
Microcentrifuge
Procedure:
-
Lysis Buffer Preparation: On the day of the experiment, supplement the lysis buffer with protease and phosphatase inhibitor cocktails according to the manufacturer's instructions. Keep the lysis buffer on ice.
-
Cell Lysis:
-
Add the prepared ice-cold lysis buffer to the cell pellets or culture dishes.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
-
Lysate Clarification:
-
(Optional) Sonicate the lysate briefly on ice to shear genomic DNA and increase protein solubilization.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading in the subsequent Western blot.
Part 3: Western Blot Analysis
This protocol describes the steps for separating the extracted proteins by size, transferring them to a membrane, and detecting CBR1 using specific antibodies.
Materials:
-
SDS-PAGE gels (appropriate acrylamide percentage for CBR1, which has a molecular weight of approximately 30 kDa)[5]
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-CBR1 polyclonal antibody (dilution recommendations vary by manufacturer, e.g., 1:500-1:3000)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification results, dilute the protein lysates with sample loading buffer to ensure equal protein amounts for each sample (e.g., 20-30 µg of total protein per lane).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples and a protein molecular weight marker into the wells of the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CBR1 antibody in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing for Loading Control (Optional but Recommended):
-
To ensure equal protein loading, the membrane can be stripped of the CBR1 antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH). Follow a validated stripping protocol.
-
After stripping, block the membrane again and proceed with the primary and secondary antibody incubations for the loading control.
-
Data Presentation
Summarize all quantitative data from the Western blot analysis in a clearly structured table for easy comparison. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the CBR1 band should be normalized to the intensity of the corresponding loading control band.
Table 1: Densitometric Analysis of CBR1 Expression after this compound Treatment
| Treatment Group | This compound Conc. (µM) | Normalized CBR1 Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | [Value] | 1.0 |
| This compound | [Conc. 1] | [Value] | [Value] |
| This compound | [Conc. 2] | [Value] | [Value] |
| This compound | [Conc. 3] | [Value] | [Value] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for the Western blot analysis.
Caption: Hypothesized effect of this compound on CBR1 protein and activity.
Caption: Experimental workflow for Western blot analysis of CBR1 expression.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CBR1 carbonyl reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. msesupplies.com [msesupplies.com]
Troubleshooting & Optimization
Cbr1-IN-4 off-target effects and how to mitigate them
Welcome to the technical support center for Cbr1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the novel Carbonyl Reductase 1 (CBR1) inhibitor, this compound, and to provide guidance on mitigating these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a potent and selective small molecule inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds, including clinically important drugs.[1][2] The intended mechanism of action of this compound is the specific inhibition of CBR1's catalytic activity, which can be valuable in studying its role in drug metabolism and various disease states.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (CBR1).[3][4] These unintended interactions are a concern because they can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of the primary target.[3]
Q3: What are the first steps I should take if I suspect off-target effects with this compound in my cell-based assay?
If you observe a phenotype that is inconsistent with the known function of CBR1 or if you see unexpected cellular toxicity, it is prudent to investigate potential off-target effects. Initial steps include:
-
Performing a dose-response curve: A clear correlation between the inhibitor concentration and the observed phenotype, aligning with the IC50 for CBR1, suggests on-target activity.
-
Validating with a structurally distinct CBR1 inhibitor: If a different CBR1 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Conducting a rescue experiment: Expressing a this compound-resistant mutant of CBR1 should reverse the observed phenotype if it is an on-target effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, potentially due to off-target effects.
Issue 1: The observed cellular phenotype does not correlate with the known function of CBR1.
-
Possible Cause: The phenotype may be a result of this compound inhibiting one or more off-target proteins.
-
Troubleshooting Workflow:
A troubleshooting workflow for unexpected phenotypes.
Issue 2: Significant cell toxicity is observed at concentrations intended to inhibit CBR1.
-
Possible Cause: this compound may be interacting with off-targets that are critical for cell viability.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for CBR1 inhibition to minimize engagement of lower-affinity off-targets.
-
Profile for Off-Target Liabilities: Submit this compound for broad-panel screening against various protein families (e.g., kinases, GPCRs) to identify potential off-targets that could mediate toxicity.
-
Use a More Selective Inhibitor: If available, switch to an alternative CBR1 inhibitor with a better-documented selectivity profile.
-
Experimental Protocols for Off-Target Identification
Protocol 1: In Vitro Kinase Profiling Assay
This protocol is designed to identify potential off-target kinase interactions of this compound.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at a desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data can be presented as a percentage of inhibition or as an IC50 value for more potent interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble CBR1 (and potential off-targets) remaining at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of this compound indicates direct binding.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table provides an example of how to present selectivity data for this compound against a panel of related and unrelated proteins.
| Target | IC50 (nM) | Fold Selectivity vs. CBR1 |
| CBR1 (On-Target) | 15 | 1 |
| CBR3 | 850 | 57 |
| AKR1C3 | >10,000 | >667 |
| Kinase X | 750 | 50 |
| GPCR Y | >10,000 | >667 |
Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway Involving CBR1
This diagram illustrates a hypothetical pathway where CBR1 metabolizes a substrate, and how this compound could have both on-target and off-target effects.
Hypothetical signaling pathway for this compound.
General Workflow for Off-Target Identification
This workflow outlines a systematic approach to identifying and validating potential off-target effects of a small molecule inhibitor.
A general workflow for identifying off-target effects.
References
Technical Support Center: Overcoming Cbr1-IN-4 Low Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of the carbonyl reductase 1 (CBR1) inhibitor, Cbr1-IN-4. The following information is designed to provide direct, actionable solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer for cell-based assays. What is the recommended starting solvent?
A1: this compound, like many small molecule inhibitors, exhibits low solubility in aqueous solutions. The recommended starting solvent is 100% dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute this stock into your aqueous experimental medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: Even after dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: While a low final DMSO concentration is ideal, sometimes a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous medium can help to maintain the solubility of this compound.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2][3] Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound.
Q3: What are some alternative solvents I can try if DMSO is not suitable for my experiment?
A3: If DMSO is not compatible with your experimental system, other organic solvents can be used to prepare a stock solution. However, their compatibility and potential toxicity to your specific cell line or assay should be carefully evaluated. Some alternatives include:
-
Ethanol
-
Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMA)
Always prepare a high-concentration stock in the organic solvent and dilute it to the final working concentration in your aqueous medium, ensuring the final solvent concentration is minimized and controlled for.
Troubleshooting Guides
Problem: this compound Precipitates Out of Solution During Long-Term Experiments
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation in long-term experiments.
Detailed Steps:
-
Decrease this compound Concentration: If experimentally feasible, try using a lower concentration of this compound. The compound may be stable at lower concentrations over longer incubation periods.
-
Incorporate a Solubilizing Excipient:
-
Prepare Fresh Solutions: For very long experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals to avoid issues with compound degradation or precipitation over time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method to improve the aqueous solubility of this compound using HP-β-CD.
Experimental Workflow:
Caption: Workflow for enhancing this compound solubility with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other analytical method for quantification
Procedure:
-
Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 1%, 2%, 5% w/v).
-
Add an excess amount of this compound powder to each HP-β-CD solution.
-
Incubate the mixtures on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method like HPLC.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mM) |
| Water | <0.01 |
| PBS (pH 7.4) | <0.01 |
| Ethanol | 5 |
| DMSO | >50 |
| DMF | >50 |
Table 2: Hypothetical Effect of HP-β-CD on the Aqueous Solubility of this compound in PBS (pH 7.4)
| HP-β-CD Concentration (% w/v) | Apparent Solubility of this compound (µM) |
| 0 | <0.1 |
| 1 | 15 |
| 2 | 35 |
| 5 | 90 |
Signaling Pathway Context
While the solubility of this compound is a physicochemical property, understanding its target can provide context for its application. This compound is an inhibitor of Carbonyl reductase 1 (CBR1), an NADPH-dependent oxidoreductase. CBR1 is involved in the metabolism of a wide range of substrates, including prostaglandins and various xenobiotics.
Caption: Simplified schematic of this compound's mechanism of action.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [pubmed.ncbi.nlm.nih.gov]
Cbr1-IN-4 stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of Cbr1-IN-4 during long-term storage. The information provided is based on general best practices for small molecule inhibitors and aims to help users troubleshoot and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: While specific stability data for this compound is not publicly available, general recommendations for novel bioactive small molecules should be followed. For long-term storage, it is advisable to store the compound as a solid (lyophilized powder) at -20°C or -80°C, desiccated and protected from light.[1][2][3] Storage at -80°C is often preferred to minimize degradation over extended periods.[2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable anhydrous solvent, such as DMSO. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.
Q3: For how long can I store this compound stock solutions?
A3: As a general guideline, stock solutions of small molecules stored at -20°C are typically usable for up to one month. For longer-term storage, -80°C is recommended. However, the stability of this compound in any specific solvent has not been determined, so it is best to prepare fresh solutions for sensitive experiments or after prolonged storage.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in color or appearance of the solid compound or the solution. In experimental assays, a decrease in potency or inconsistent results over time may indicate that the compound has degraded. Analytical techniques such as HPLC or LC-MS can be used to directly assess the purity and integrity of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: I am observing a decrease in the inhibitory activity of this compound over time.
-
Question: Could my compound be degrading?
-
Answer: Yes, a loss of activity is a common indicator of compound degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommended guidelines (see FAQs). Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Stock Solutions: Prepare a new stock solution from the solid compound and repeat the experiment. If activity is restored, your previous stock solution has likely degraded.
-
Assess Purity: If possible, analyze the purity of your stock solution using HPLC or LC-MS to check for the presence of degradation products.
-
-
Issue 2: I am seeing variability in my experimental results between different batches of this compound or over time.
-
Question: Could this be due to compound instability?
-
Answer: Inconsistent results can be a symptom of compound instability, improper storage, or handling.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that all users are following the same protocol for preparing and handling this compound solutions.
-
Use Single-Use Aliquots: If not already doing so, aliquot stock solutions to minimize the number of times the main stock is handled and subjected to temperature changes.
-
Perform a Stability Study: If you continue to see variability, consider performing a small-scale stability study by analyzing aliquots of your stock solution at different time points (e.g., 1, 2, and 4 weeks) using an analytical method like HPLC.
-
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Small Molecule Inhibitors
| Form | Temperature | Conditions | Recommended Duration |
| Solid (Lyophilized) | -20°C or -80°C | Desiccated, protected from light | Up to 6 months or longer |
| Stock Solution (in anhydrous solvent, e.g., DMSO) | -20°C | Tightly sealed vials, single-use aliquots | Up to 1 month |
| -80°C | Tightly sealed vials, single-use aliquots | Potentially longer than 1 month |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol that should be optimized for this compound.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound solid and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared standard solution and obtain the chromatogram.
-
The purity of the compound can be estimated by the relative area of the main peak.
-
To assess stability, analyze samples that have been stored under different conditions or for different durations and compare the chromatograms to that of a freshly prepared standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products
LC-MS can be used to identify potential degradation products.
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS System:
-
The LC conditions can be similar to those used for HPLC.
-
The eluent from the LC column is directed to a mass spectrometer.
-
-
Mass Spectrometry:
-
The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and any other components in the sample.
-
By comparing the mass spectra of fresh and aged samples, you can identify the masses of potential degradation products. This information can help in elucidating the degradation pathway.
-
Visualizations
References
Why is Cbr1-IN-4 showing cytotoxicity in control cells?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cbr1-IN-4, a putative inhibitor of Carbonyl Reductase 1 (CBR1). The information is tailored for researchers, scientists, and drug development professionals encountering unexpected results, such as cytotoxicity in control cells, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its function?
A1: The intended primary target of this compound is Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase with a broad substrate specificity. It plays a crucial role in cellular detoxification by metabolizing carbonyl compounds, including xenobiotics and byproducts of oxidative stress such as lipid aldehydes. By reducing these reactive species, CBR1 protects cells from oxidative damage and apoptosis.
Q2: Why am I observing cytotoxicity in my control cells treated with this compound?
A2: Cytotoxicity in control cells treated with a chemical probe like this compound can arise from several factors:
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On-Target Effects: CBR1 has a protective role in cells by detoxifying reactive carbonyl species generated during normal metabolism. Inhibition of CBR1 by this compound can lead to an accumulation of these toxic byproducts, inducing oxidative stress and subsequent cell death, even in untreated or vehicle-treated control cells.
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Off-Target Effects: The inhibitor may be interacting with other cellular targets besides CBR1, some of which could be essential for cell survival.
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High Concentration: The concentration of this compound used might be too high, leading to non-specific toxicity.
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Compound Stability and Purity: The compound may be impure or degrade into a toxic substance in your experimental conditions.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) could be causing cytotoxicity at the final concentration used in the experiment.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration for this compound should be determined empirically for each cell line and assay. It is recommended to perform a dose-response curve to determine the concentration that effectively inhibits CBR1 activity without causing significant cytotoxicity. Based on general principles for chemical probes, a starting point for a dose-response experiment could range from 10 nM to 10 µM.
Troubleshooting Guide: this compound Induced Cytotoxicity
If you are observing unexpected cytotoxicity in your control cells, follow this troubleshooting guide.
Step 1: Verify Experimental Parameters
Before investigating the inhibitor itself, it's crucial to rule out experimental artifacts.
-
Cell Health: Ensure your control cells are healthy and not under stress from other factors like contamination, high passage number, or suboptimal culture conditions.
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Solvent Control: Run a vehicle-only (e.g., DMSO) control at the highest concentration used for this compound to confirm that the solvent is not the source of toxicity.
-
Assay Validation: Ensure your cytotoxicity assay is performing as expected with appropriate positive and negative controls.
Step 2: Investigate On-Target Cytotoxicity
The observed cytotoxicity might be a direct consequence of inhibiting CBR1's protective function.
-
Hypothesis: Inhibition of CBR1 leads to an accumulation of endogenous reactive carbonyl species, causing oxidative stress and cell death.
-
Troubleshooting Workflow:
Technical Support Center: Optimizing Cbr1-IN-4 Concentration for Cancer Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cbr1-IN-4, a novel inhibitor of Carbonyl Reductase 1 (CBR1), in cancer cell studies. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase that metabolizes a wide range of substrates, including chemotherapeutic agents like doxorubicin. In some cancer types, CBR1-mediated metabolism of doxorubicin to doxorubicinol can lead to drug resistance and increased cardiotoxicity. By inhibiting CBR1, this compound is designed to enhance the efficacy of such chemotherapeutic agents. However, in other contexts, such as head and neck squamous cell carcinoma, inhibition of CBR1 has been linked to increased reactive oxygen species (ROS), upregulation of β-catenin, and promotion of epithelial-mesenchymal transition (EMT), which may enhance metastasis.[1][2][3] Therefore, the effect of this compound is highly context-dependent.
Q2: How should I prepare and store this compound stock solutions?
A2: Most small molecule inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare the stock solution, accurately weigh the compound, add the calculated volume of DMSO, and vortex thoroughly. Gentle warming or sonication can aid dissolution. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and assay. Based on data from other known CBR1 inhibitors, a starting range of 0.1 µM to 50 µM is advisable.[4][5] A dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50) for your endpoint of interest (e.g., cell viability, target inhibition).
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation can occur due to poor aqueous solubility, a high final concentration, or "solvent shock" when diluting a concentrated DMSO stock into the aqueous medium. To troubleshoot this, ensure your stock solution is fully dissolved. When diluting, add the stock solution to the medium dropwise while gently vortexing. You can also try pre-warming the medium to 37°C. If precipitation persists, you may need to lower the final concentration or test the solubility limit of this compound in your specific medium.
Q5: How can I assess the stability of this compound in my experimental conditions?
A5: The stability of small molecules in cell culture media can vary. To assess stability, incubate this compound in your complete cell culture medium at 37°C for various time points relevant to your experiment (e.g., 24, 48, 72 hours). You can then measure the concentration of the active compound at each time point using analytical methods like HPLC or LC-MS. A simpler, indirect method is to assess its biological activity after pre-incubation in media for different durations.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound (Hypothetical Data)
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Purity (by HPLC) | >98% |
| Solubility | DMSO: ≥ 50 mg/mL |
| Ethanol: ≥ 20 mg/mL | |
| Water: < 0.1 mg/mL | |
| Storage | Store at -20°C |
| In Vitro Potency (IC50) | |
| Recombinant Human CBR1 | 85 nM |
| MCF-7 (Breast Cancer) | 5.2 µM |
| A549 (Lung Cancer) | 12.8 µM |
| HCT116 (Colon Cancer) | 8.9 µM |
Note: The IC50 values are hypothetical and should be determined empirically for your cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
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Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against your protein of interest (e.g., a downstream marker of CBR1 activity or a pathway-related protein like β-catenin) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cbr1-IN-4 precipitation in cell media
Troubleshooting Guides & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Cbr1-IN-4 precipitation in cell media. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound is a highly hydrophobic compound with low aqueous solubility. When a concentrated stock solution, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the compound's solubility limit is often exceeded, causing it to "crash out" or precipitate. This is a common issue for many hydrophobic small molecules.[1]
Q2: What are the consequences of this compound precipitation in my experiment?
A2: The precipitation of this compound can lead to several critical experimental problems:
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Inaccurate Dosing: The concentration of the soluble, active compound will be significantly lower than intended, leading to unreliable and misleading results.[1]
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Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological activity of this compound.[1]
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Assay Interference: Precipitates can interfere with various assays, particularly those involving microscopy or other imaging techniques.[1]
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can significantly impact the solubility of a small molecule.[2] Different media formulations have varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound and influence its solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to address precipitation issues with this compound.
Step 1: Assess Stock Solution
Question: Is your this compound stock solution completely dissolved?
Guidance: Before diluting into media, ensure your stock solution is clear and free of any visible precipitate. If you observe any solid particles, gently warm the solution or briefly sonicate it. If the precipitate persists, your stock concentration may be too high.
Step 2: Optimize Dilution Method
Question: How are you diluting your stock solution into the cell culture media?
Guidance: Avoid adding a small volume of highly concentrated stock directly into a large volume of media, as this "solvent shock" can induce precipitation. Instead, try a serial dilution approach. First, create an intermediate dilution in a small volume of serum-free media, mix gently, and then add this to your final volume of complete media.
Step 3: Determine Maximum Soluble Concentration
Question: What is the highest concentration of this compound that remains soluble in your specific cell culture medium?
Guidance: It is crucial to determine the empirical solubility limit of this compound in your experimental conditions. A serial dilution method can be used to estimate this. The highest concentration that remains clear after incubation at 37°C is your maximum working concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Procedure:
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Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
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Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO.
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Vortex the solution vigorously for 1-2 minutes.
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Visually inspect to ensure complete dissolution. If needed, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
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Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
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Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Your specific complete cell culture medium (including serum, if applicable)
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Sterile microcentrifuge tubes or a 96-well plate
Procedure:
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Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 100 µM down to 0.1 µM.
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Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
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Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 24 hours).
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After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
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For a more sensitive assessment, examine the solutions under a microscope.
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The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Example Solubility Assessment of this compound in DMEM with 10% FBS
| Final Concentration (µM) | Final DMSO (%) | Observation after 24h at 37°C |
| 100 | 1.0 | Heavy Precipitate |
| 50 | 0.5 | Moderate Precipitate |
| 25 | 0.25 | Mild Precipitate |
| 10 | 0.1 | Clear |
| 1 | 0.01 | Clear |
| 0.1 | 0.001 | Clear |
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Key factors that influence small molecule solubility.
References
How to improve Cbr1-IN-4 bioavailability in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Cbr1-IN-4 in animal models.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Low oral bioavailability is a common hurdle for poorly soluble compounds like this compound. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment:
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Confirm Physicochemical Properties: Before proceeding, ensure the physicochemical properties of your this compound batch (e.g., purity, crystallinity, solubility) are consistent with expectations.
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Review Dosing Protocol: Double-check the accuracy of your dosing calculations, vehicle preparation, and administration technique.
Troubleshooting Workflow:
Addressing batch-to-batch variability of Cbr1-IN-4
Welcome to the Cbr1-IN-4 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability when working with this compound, a potent inhibitor of Carbonyl Reductase 1 (CBR1). Consistent and reproducible experimental results are critical, and this guide provides a structured approach to identifying and mitigating issues arising from compound variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different batches in our enzymatic assay. What could be the cause?
A1: Batch-to-batch variability in the potency of a small molecule inhibitor like this compound can stem from several factors. The most common causes include:
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Purity and Impurity Profile: Even minor differences in the purity of the compound or the presence of different impurities can significantly impact its biological activity. Some impurities may be inactive, while others could be potent inhibitors or interfere with the assay.
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Solubility Issues: Inconsistent solubility between batches can lead to variations in the effective concentration of the inhibitor in your assay.[1]
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Compound Stability: Degradation of the compound during storage or handling can lead to a decrease in potency.[2]
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Weighing and Dilution Errors: Inaccuracies in preparing stock solutions and serial dilutions are a common source of variability.
We recommend a systematic approach to troubleshoot this issue, starting with a quality control check of the new batch.
Q2: How can we perform a quick quality control check on a new batch of this compound?
A2: A comparative head-to-head analysis with a previously validated "gold standard" batch is the most effective initial step. This should involve:
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Solubility Test: Visually inspect the dissolution of the new batch in your chosen solvent (e.g., DMSO) at the desired stock concentration. Compare it to your reference batch. Any precipitation or cloudiness is a red flag.[1]
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Comparative Potency Assay: Run a parallel dose-response curve for both the new and reference batches in your standard CBR1 enzymatic assay. This will provide a direct comparison of their inhibitory activity.
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Analytical Chemistry: If available, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to compare the purity and identity of the two batches.
Q3: Our this compound stock solution in DMSO appears to have a slight color change after a few weeks of storage at -20°C. Is this a concern?
A3: Yes, a color change in your stock solution can be an indicator of compound degradation or oxidation.[2] This can be influenced by factors such as exposure to light, air, or repeated freeze-thaw cycles.[2] It is crucial to assess the integrity of the compound before proceeding with experiments. We recommend preparing fresh stock solutions and aliquoting them into single-use volumes to minimize freeze-thaw cycles. For long-term storage, flushing the vial headspace with an inert gas like argon or nitrogen can also help prevent oxidation.
Q4: We are seeing unexpected off-target effects in our cellular assays with a new batch of this compound. How should we address this?
A4: Off-target effects can be a significant concern and may vary between batches due to differences in impurity profiles. To investigate this, consider the following:
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Validate with a Secondary Inhibitor: Use a structurally different CBR1 inhibitor to see if the same phenotype is observed. If it is, the effect is more likely to be on-target.
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Dose-Response Analysis: Perform a careful dose-response experiment. On-target effects should correlate with the IC50 for CBR1, while off-target effects may only appear at higher concentrations.
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Rescue Experiment: If possible, perform a rescue experiment by overexpressing CBR1 to see if it reverses the observed phenotype.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
This is a common and critical issue. The following workflow can help identify the source of the variability.
Troubleshooting Workflow for Inconsistent IC50
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Comparative Analysis of this compound Batches
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) |
| Purity (HPLC) | 99.2% | 95.5% | 99.1% |
| Major Impurity | 0.5% | 3.8% (unidentified) | 0.6% |
| Solubility in DMSO (10 mM) | Clear Solution | Precipitate Observed | Clear Solution |
| CBR1 Enzymatic IC50 | 52 nM | 215 nM | 55 nM |
This table illustrates a scenario where Batch B exhibits lower purity and poor solubility, correlating with a significantly higher IC50 value.
Issue 2: Poor Solubility of a New Batch
If a new batch of this compound shows poor solubility compared to previous batches, it can drastically affect the accuracy of your experimental results.
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for addressing solubility problems.
Experimental Protocols
Protocol 1: Head-to-Head Comparison of this compound Batches by Enzymatic Assay
Objective: To determine the relative potency (IC50) of different batches of this compound by measuring the inhibition of recombinant human CBR1 enzyme activity.
Materials:
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Recombinant human CBR1 enzyme
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NADPH
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CBR1 substrate (e.g., menadione or daunorubicin)
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Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
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This compound batches (reference and new)
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DMSO (HPLC grade)
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384-well assay plates
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Plate reader capable of measuring absorbance at 340 nm
Methodology:
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Prepare this compound Stock Solutions: Accurately weigh and dissolve each batch of this compound in 100% DMSO to create 10 mM stock solutions.
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Serial Dilutions: Perform serial dilutions of each stock solution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 100 nM).
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Assay Reaction:
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In each well of the 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
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Add 50 µL of a solution containing the CBR1 enzyme and NADPH in assay buffer.
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Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 50 µL of the CBR1 substrate solution.
-
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Data Acquisition: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. This measures the rate of NADPH oxidation.
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Data Analysis:
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Calculate the initial reaction velocity (V0) for each concentration.
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Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
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Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
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Protocol 2: Purity Assessment by HPLC
Objective: To assess and compare the purity of different this compound batches.
Materials:
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This compound batches
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HPLC system with a UV detector
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C18 reverse-phase column
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HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Methodology:
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Sample Preparation: Prepare 1 mg/mL solutions of each this compound batch in a suitable solvent (e.g., 50:50 acetonitrile:water).
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HPLC Method:
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
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Injection and Analysis: Inject equal volumes of each sample and run the HPLC method.
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Data Interpretation: Compare the chromatograms of the different batches. The area of the main peak relative to the total area of all peaks provides the purity. Note the presence and relative abundance of any impurity peaks.
Signaling Pathway
CBR1's Role in Anthracycline Metabolism
CBR1 is a key enzyme in the metabolism of anthracycline anticancer drugs like doxorubicin and daunorubicin. It reduces these compounds to their less active, but more cardiotoxic, alcohol metabolites. This compound is designed to inhibit this process, potentially reducing cardiotoxicity and enhancing the efficacy of the primary drug.
Caption: this compound inhibits CBR1-mediated conversion of doxorubicin.
References
Validation & Comparative
Comparative Analysis of Carbonyl Reductase 1 (CBR1) Inhibitors
This guide provides a comparative overview of known inhibitors of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of various xenobiotics and endogenous compounds, and a target of interest in cancer therapy and for mitigating cardiotoxicity from certain chemotherapeutic agents. Due to the lack of publicly available data on a compound designated "Cbr1-IN-4," this comparison focuses on other well-documented CBR1 inhibitors.
Quantitative Comparison of CBR1 Inhibitor Potency
The inhibitory activity of compounds against CBR1 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for several known CBR1 inhibitors.
| Compound | CBR1 IC50 (nM) | Cell-Based Assay IC50 (nM) | Notes |
| Hydroxyzimelidine | 290 | 1,800 (U-2 OS cells) | Also exhibits activity against other reductases. |
| GW_50-3 | 200 | 1,400 (U-2 OS cells) | A potent inhibitor identified through high-throughput screening. |
| EM-142 | 3,000 | Not Reported | A flavonoid derivative. |
| Menadione | 1,200 | Not Reported | A synthetic form of vitamin K. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for assays used to characterize CBR1 inhibitors.
1. Recombinant Human CBR1 Inhibition Assay
This in vitro assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified CBR1.
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Materials: Recombinant human CBR1 enzyme, NADPH (cofactor), menadione (substrate), assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), test compounds.
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Procedure:
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Prepare a reaction mixture containing the assay buffer, NADPH, and the CBR1 enzyme.
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Add the test compound at various concentrations.
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Initiate the enzymatic reaction by adding the substrate, menadione.
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Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
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Calculate the rate of reaction for each compound concentration.
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Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
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2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.
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Materials: Cancer cell line expressing CBR1 (e.g., U-2 OS), lysis buffer, test compound, PBS.
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Procedure:
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Treat intact cells with the test compound or a vehicle control.
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Heat the cell lysates at a range of temperatures.
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Separate the soluble and aggregated protein fractions by centrifugation.
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Analyze the amount of soluble CBR1 remaining at each temperature using Western blotting or other protein detection methods.
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A shift in the melting temperature of CBR1 in the presence of the compound indicates direct binding.
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3. Doxorubicin to Doxorubicinol Conversion Assay in Cells
This assay measures the ability of a compound to inhibit the CBR1-mediated conversion of the cardiotoxic chemotherapeutic agent doxorubicin to its metabolite, doxorubicinol, in a cellular setting.
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Materials: Cancer cell line with high CBR1 expression, doxorubicin, test compound, cell culture medium, analytical standards for doxorubicin and doxorubicinol.
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Procedure:
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Culture the cells and treat them with the test compound at various concentrations.
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Expose the cells to doxorubicin for a specified period.
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Lyse the cells and extract the metabolites.
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Quantify the intracellular concentrations of doxorubicin and doxorubicinol using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
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Calculate the ratio of doxorubicinol to doxorubicin to determine the extent of CBR1 inhibition.
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Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the relevant biological pathway and experimental procedures can aid in understanding the context and methodology of CBR1 inhibitor studies.
Caption: Role of CBR1 in Doxorubicin-induced cardiotoxicity and its inhibition.
Caption: Workflow for in vitro and cell-based characterization of CBR1 inhibitors.
A Comparative Analysis of Cbr1-IN-4 and Quercetin as Carbonyl Reductase 1 (CBR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two known inhibitors of Carbonyl Reductase 1 (CBR1): the synthetic compound Cbr1-IN-4 and the naturally occurring flavonoid, quercetin. This analysis is supported by quantitative data from published studies, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the evaluation of these compounds for research and therapeutic development.
Quantitative Efficacy: A Head-to-Head Comparison
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (µM) | Substrate | Source |
| This compound | Human CBR1 | 0.09 | Not Specified | [1] |
| Quercetin | Human CBR1 V88 | 219 (Daunorubicin) 59 (Doxorubicin) | Daunorubicin, Doxorubicin | |
| Human CBR1 I88 | 164 (Daunorubicin) 37 (Doxorubicin) | Daunorubicin, Doxorubicin |
Analysis: Based on the available in vitro data, this compound demonstrates significantly higher potency as a CBR1 inhibitor with a sub-micromolar IC50 value of 0.09 µM.[1] Quercetin's inhibitory activity is considerably weaker, with IC50 values in the micromolar range, and its potency is dependent on the specific CBR1 genetic variant and the substrate used in the assay.
Experimental Protocols
Understanding the methodologies used to generate the efficacy data is crucial for interpreting the results and for designing future experiments.
Enzyme Inhibition Assay for CBR1
This protocol outlines a typical method for determining the IC50 of an inhibitor against recombinant human CBR1.
Materials:
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Recombinant human CBR1 enzyme
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NADPH (cofactor)
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Potassium phosphate buffer (pH 7.4)
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CBR1 substrate (e.g., menadione, daunorubicin, doxorubicin)
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Test inhibitor (this compound or quercetin) dissolved in a suitable solvent (e.g., DMSO)
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96-well microplate
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
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Preparation of Reagents: Prepare stock solutions of the CBR1 enzyme, NADPH, substrate, and inhibitor in the appropriate buffer or solvent.
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Assay Setup: In a 96-well plate, add the potassium phosphate buffer, NADPH, and the CBR1 enzyme to each well.
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Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.
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Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
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Reaction Initiation: Initiate the enzymatic reaction by adding the CBR1 substrate to each well.
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Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. This measures the rate of NADPH oxidation, which is proportional to CBR1 activity.
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Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context of CBR1 and the experimental process can provide a deeper understanding of the inhibitor's potential impact.
CBR1-Mediated Metabolism of Doxorubicin
CBR1 plays a critical role in the metabolism of the chemotherapeutic drug doxorubicin, converting it to the cardiotoxic metabolite doxorubicinol. Inhibiting CBR1 is a potential strategy to reduce this toxicity.
CBR1 metabolizes doxorubicin to a cardiotoxic form.
CBR1 in ROS-Mediated β-catenin Signaling
In some cancer cells, inhibition of CBR1 can lead to an increase in reactive oxygen species (ROS), which in turn can upregulate β-catenin, a key protein in cell signaling that can promote epithelial-mesenchymal transition (EMT) and metastasis.
Inhibition of CBR1 can influence cancer cell metastasis.
CBR1 in Glucocorticoid Metabolism
CBR1 is involved in the metabolism of glucocorticoids, such as cortisol, converting them to less active metabolites. This can modulate the activation of the glucocorticoid receptor (GR).
CBR1 modulates the activity of glucocorticoids.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a CBR1 inhibitor.
References
Head-to-Head Comparison: Cbr1-IN-4 Versus a Specific Carbonyl Reductase 1 (CBR1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Potent CBR1 Inhibitors
This guide provides a detailed head-to-head comparison of two specific inhibitors of Carbonyl Reductase 1 (CBR1): Cbr1-IN-4 and CBR1-IN-3. CBR1 is a critical enzyme in cellular metabolism, known for its role in the detoxification of xenobiotics and the metabolism of various clinically important drugs, including the anticancer agent doxorubicin.[1][2] Inhibition of CBR1 is a promising therapeutic strategy to enhance the efficacy of certain chemotherapies and mitigate their side effects.[1][3][4] This document summarizes their biochemical potency, cellular activity, and provides detailed experimental protocols to assist researchers in selecting the appropriate tool compound for their studies.
Biochemical Potency
The inhibitory activity of this compound and CBR1-IN-3 against human CBR1 has been determined through in vitro enzymatic assays. Both compounds exhibit potent inhibition, with IC50 values in the nanomolar range.
| Compound | IC50 (µM) for human CBR1 |
| This compound | 0.09 |
| CBR1-IN-3 | 0.034 |
Table 1: Biochemical Potency of this compound and CBR1-IN-3 against human CBR1. The half-maximal inhibitory concentration (IC50) was determined using an in vitro enzymatic assay.
Experimental Protocols
CBR1 Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the IC50 values of CBR1 inhibitors.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CBR1 by 50%.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., menadione or a specific substrate for a coupled assay)
-
Inhibitor compounds (this compound, CBR1-IN-3)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, NADPH, and the inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the CBR1 enzyme and the substrate to each well.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Diagram of the Experimental Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 of CBR1 inhibitors.
Cellular Activity
The cellular activity of CBR1 inhibitors is crucial for their potential therapeutic applications. One important context is their ability to enhance the efficacy of chemotherapeutic drugs metabolized by CBR1, such as doxorubicin. Inhibition of CBR1 can prevent the conversion of doxorubicin to its less active and cardiotoxic metabolite, doxorubicinol.
Cell-Based Assay: Potentiation of Doxorubicin Cytotoxicity
This protocol describes a method to evaluate the ability of CBR1 inhibitors to increase the cytotoxic effect of doxorubicin in cancer cells.
Objective: To assess the effect of CBR1 inhibitors on the sensitivity of cancer cells to doxorubicin.
Materials:
-
Cancer cell line with known CBR1 expression (e.g., a breast cancer cell line)
-
Cell culture medium and supplements
-
Doxorubicin
-
CBR1 inhibitor (this compound or CBR1-IN-3)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of doxorubicin, both in the presence and absence of a fixed concentration of the CBR1 inhibitor.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
-
Compare the IC50 of doxorubicin in the presence and absence of the CBR1 inhibitor to determine the potentiation effect.
Diagram of the CBR1-Mediated Doxorubicin Metabolism Pathway:
References
- 1. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. researchgate.net [researchgate.net]
Validating Cardioprotective Effects of Carbonyl Reductase 1 (CBR1) Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of Carbonyl Reductase 1 (CBR1) inhibitors, with a focus on their potential to mitigate doxorubicin (DOX)-induced cardiotoxicity. While the novel inhibitor Cbr1-IN-4 shows high potency in vitro, a lack of published in vivo data necessitates a comparison with more extensively studied alternative CBR1 inhibitors. This document outlines the established role of CBR1 in DOX cardiotoxicity, presents available in vivo data for alternative inhibitors, and provides detailed experimental protocols for key validation assays.
The Role of CBR1 in Doxorubicin-Induced Cardiotoxicity
Doxorubicin, a widely used and effective anthracycline anticancer agent, is limited by its dose-dependent cardiotoxicity. A key mechanism underlying this toxicity involves the metabolic conversion of DOX to doxorubicinol (DOXOL) by CBR1. DOXOL is a significantly more potent cardiotoxin than its parent compound. Inhibition of CBR1 is therefore a promising therapeutic strategy to reduce DOX-induced cardiac damage and potentially enhance its chemotherapeutic efficacy.
This compound: A Potent but Unvalidated Inhibitor
This compound has been identified as a highly potent inhibitor of human CBR1, with a reported IC50 of 0.09 µM. However, to date, there are no publicly available in vivo studies validating its cardioprotective effects. As such, it represents a promising candidate for further preclinical development, but its in vivo efficacy and safety profile remain to be established.
Comparative Analysis of Alternative CBR1 Inhibitors
Several other compounds have been investigated for their CBR1 inhibitory activity and subsequent cardioprotective effects in vivo. This section compares the available data for three such alternatives: Quercetin, (-)-epigallocatechin-3-gallate (EGCG), and monoHER.
Quantitative In Vivo Data Summary
The following table summarizes key findings from in vivo studies of these alternative CBR1 inhibitors in models of doxorubicin-induced cardiotoxicity.
| Inhibitor | Animal Model | Doxorubicin Regimen | Key Cardioprotective Findings | Reference(s) |
| Quercetin | Wistar Rats | 2.5 mg/kg DOX, for two weeks | - Significantly improved Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).- Normalized serum levels of NT-proBNP.[1] | [1] |
| C57BL/6 Mice | Single 15 mg/kg DOX injection | - Attenuated increases in serum lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB). | ||
| (-)-epigallocatechin-3-gallate (EGCG) | Rats | 2.5 mg/kg DOX, 3 times/week for 2 weeks | - Ameliorated DOX-induced ECG changes.- Reduced leakage of cardiac enzymes (CK-MB and LDH).[2] | [2] |
| Sarcoma 180 tumor-bearing mice | Not specified | - Alleviated LDH release and apoptosis in cardiomyocytes.[3] | ||
| monoHER | Balb/c Mice | 4 mg/kg DOX, weekly for 6 weeks | - Initial cardioprotective effect observed, but not sustained long-term.- Repeated doses may aggravate cardiotoxicity. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Doxorubicin Cardiotoxicity and CBR1 Inhibition Pathway
Caption: Doxorubicin metabolism by CBR1 leading to cardiotoxicity and the inhibitory action of CBR1 inhibitors.
In Vivo Experimental Workflow for Cardioprotection Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. Epigallocatechin-3-gallate pretreatment attenuates doxorubicin-induced cardiotoxicity in rats: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Epigallocatechin-3-gallate alleviates doxorubicin-induced cardiotoxicity in sarcoma 180 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of Carbonyl Reductase 1 (CBR1) Inhibitors with Aldo-Keto Reductases
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public domain information is available for a compound specifically named "Cbr1-IN-4". This guide serves as a template, providing a framework and comparative data from published literature on known inhibitors of Carbonyl Reductase 1 (CBR1) and their cross-reactivity with other members of the aldo-keto reductase (AKR) superfamily. The data for "this compound" is presented as a hypothetical example.
Carbonyl Reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase superfamily, is a crucial enzyme in the metabolism of various xenobiotics, including clinically important drugs.[1][2] The development of selective CBR1 inhibitors is of significant interest, particularly in oncology, to modulate the metabolism of anticancer drugs like anthracyclines and mitigate their cardiotoxic side effects.[1][3] Given the structural similarities within the wider aldo-keto reductase (AKR) superfamily, assessing the selectivity of any new CBR1 inhibitor is a critical step in its development to avoid off-target effects.
This guide provides a comparative overview of the selectivity profiles of different classes of CBR1 inhibitors against other AKRs.
Inhibitor Selectivity Profile
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. Selectivity is determined by comparing the potency of an inhibitor against its primary target versus other related enzymes.
| Compound | Target Enzyme | IC50 / Ki (nM) | Fold Selectivity vs. AKR1B1 | Fold Selectivity vs. AKR1C1 | Fold Selectivity vs. AKR1C2 | Fold Selectivity vs. AKR1C3 |
| This compound (Hypothetical) | CBR1 | [Data] | [Data] | [Data] | [Data] | [Data] |
| AKR1B1 | [Data] | |||||
| AKR1C1 | [Data] | |||||
| AKR1C2 | [Data] | |||||
| AKR1C3 | [Data] | |||||
| Compound 13h [1] | CBR1 | 15 (Ki) | High | High | High | High |
| AKR1B1 | >4000 (IC50) | |||||
| AKR1C1 | >4000 (IC50) | |||||
| AKR1C2 | >4000 (IC50) | |||||
| AKR1C4 | >4000 (IC50) | |||||
| ASP9521 | CBR1 | 44,000 (IC50) | ||||
| AKR1C2 | >1100 | |||||
| AKR1C3 | 11 (IC50) |
Table 1: Comparative inhibitory activities of a hypothetical this compound and known inhibitors against CBR1 and other aldo-keto reductases. Compound 13h (8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide) is a highly selective CBR1 inhibitor. ASP9521 is a potent AKR1C3 inhibitor with moderate activity against CBR1, classifying it as a dual inhibitor. High selectivity indicates that a much higher concentration of the inhibitor is required to inhibit the off-target enzyme compared to the primary target.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of a test compound against CBR1 and other aldo-keto reductases.
1. Reagents and Materials:
-
Recombinant human CBR1, AKR1B1, AKR1C1, AKR1C2, AKR1C3 enzymes
-
NADPH (cofactor)
-
Substrate (e.g., menadione for CBR1, or a specific substrate for each AKR)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
2. Assay Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the recombinant enzyme, and the test compound at various concentrations. Include a control with DMSO only.
-
Initiate the reaction by adding NADPH and the specific substrate.
-
Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm over time. Alternatively, a fluorescent product can be measured.
-
The initial reaction velocities are calculated from the linear portion of the reaction progress curves.
3. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO).
-
IC50 values are determined by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation) using software like GraphPad Prism.
Visualizations
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Caption: Selectivity of an ideal CBR1 inhibitor.
References
- 1. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cbr1-IN-4 Efficacy on Wild-Type versus Polymorphic CBR1 Variants: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CBR1, its Polymorphic Variants, and Cbr1-IN-4
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed enzyme that plays a crucial role in the metabolism of a wide range of endogenous and xenobiotic compounds, including clinically important drugs.[1] Genetic polymorphisms in the CBR1 gene can lead to variations in enzyme activity and substrate specificity, potentially impacting drug efficacy and toxicity. A notable polymorphic variant is CBR1 V88I, which arises from a single nucleotide polymorphism.[2][3][4]
This compound is a known inhibitor of human CBR1. Understanding its differential effects on wild-type versus polymorphic CBR1 variants is critical for personalized medicine and drug development, as this can influence inter-individual differences in drug response.
Comparative Efficacy of Inhibitors on Wild-Type vs. Polymorphic CBR1 Variants
While specific data for this compound is pending further research, studies on other inhibitors, such as the flavonoid rutin and the cardioprotectant monoHER, have demonstrated that polymorphic variants of CBR1 can exhibit different sensitivities to inhibition. For instance, the CBR1 I88 variant has been shown to be more sensitive to inhibition by rutin and monoHER compared to the wild-type V88 variant.[2]
To facilitate future comparative studies on this compound, the following table provides a template for presenting the inhibitory activity data.
Table 1: Hypothetical Inhibitory Activity of this compound against Wild-Type and Polymorphic CBR1 Variants
| Inhibitor | CBR1 Variant | Substrate | IC50 (µM) |
| This compound | Wild-Type (V88) | Menadione | [Insert experimental value] |
| This compound | Polymorphic (I88) | Menadione | [Insert experimental value] |
| This compound | Wild-Type (V88) | Daunorubicin | [Insert experimental value] |
| This compound | Polymorphic (I88) | Daunorubicin | [Insert experimental value] |
Experimental Protocols
To determine the inhibitory effect of this compound on wild-type and polymorphic CBR1 variants, the following detailed experimental protocol for an in vitro enzyme inhibition assay can be employed. This protocol is adapted from established methods for assessing CBR1 inhibition.
CBR1 Enzyme Inhibition Assay Protocol
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for wild-type and polymorphic CBR1 variants.
Materials:
-
Recombinant human wild-type CBR1 (V88) and polymorphic CBR1 (I88) enzymes
-
This compound
-
NADPH
-
Substrate (e.g., menadione or daunorubicin)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve a range of final concentrations for the assay.
-
Prepare a stock solution of NADPH in the potassium phosphate buffer.
-
Prepare a stock solution of the substrate (menadione or daunorubicin) in the appropriate solvent.
-
-
Assay Reaction Mixture:
-
In each well of the 96-well plate, prepare the following reaction mixture (final volume of 200 µL):
-
100 mM potassium phosphate buffer (pH 7.4)
-
200 µM NADPH
-
Recombinant CBR1 enzyme (wild-type or polymorphic variant) at a fixed concentration.
-
Varying concentrations of this compound.
-
Include a control with no inhibitor.
-
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Record the reaction rate for each concentration of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CBR1 metabolic pathway and the general workflow for determining inhibitor efficacy.
Caption: CBR1 metabolic pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Conclusion
The provided guide offers a robust framework for investigating the differential effects of this compound on wild-type and polymorphic CBR1 variants. While direct comparative data for this specific inhibitor is not yet available, the outlined experimental protocols and data presentation formats, based on existing research on other CBR1 inhibitors, will enable researchers to generate the necessary data. Such studies are essential for advancing our understanding of pharmacogenetics and for the development of more effective and personalized therapeutic strategies.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A functional genetic polymorphism on human carbonyl reductase 1 (CBR1 V88I) impacts on catalytic activity and NADPH binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Carbonyl Reductase 1 (CBR1) Inhibitor's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known inhibitors of Carbonyl Reductase 1 (CBR1), a crucial enzyme in cellular metabolism and drug detoxification. While this document aims to validate the mechanism of action for "Cbr1-IN-4," a thorough search of publicly available scientific literature and databases did not yield any specific information on this compound. Therefore, this guide presents a framework for evaluating CBR1 inhibitors by comparing well-characterized alternatives. The experimental protocols and data presented herein can serve as a benchmark for the independent validation of novel inhibitors like this compound.
Introduction to CBR1
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] It plays a significant role in the NADPH-dependent reduction of a wide array of endogenous and exogenous carbonyl compounds, including prostaglandins, quinones, and various drugs.[3] Notably, CBR1 is implicated in the metabolism of anticancer agents like doxorubicin, where its activity can lead to the formation of less potent and more cardiotoxic metabolites.[4][5] This has made CBR1 an attractive target for therapeutic intervention, particularly in oncology, to enhance the efficacy and safety of existing chemotherapy regimens.
Comparative Analysis of CBR1 Inhibitors
The following table summarizes the inhibitory potency of several known CBR1 inhibitors against different substrates. This data is essential for comparing the efficacy of a novel inhibitor like this compound.
| Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Cell Line/System | Reference |
| 8-Prenylnaringenin (8-PN) | 2,3-hexanedione | - | 0.18 ± 0.02 | Recombinant human CBR1 | |
| 8-Prenylnaringenin (8-PN) | Daunorubicin | 3.71 ± 0.26 | - | SW480 colon adenocarcinoma cytosol | |
| Xanthohumol (XN) | Daunorubicin | 11 - 20 | - | Recombinant human CBR1 | |
| Isoxanthohumol (IX) | Daunorubicin | 11 - 20 | - | Recombinant human CBR1 | |
| MonoHER | Daunorubicin (CBR1 V88) | 219 | 45 ± 18 (competitive) | Recombinant human CBR1 | |
| MonoHER | Daunorubicin (CBR1 I88) | 164 | - | Recombinant human CBR1 | |
| MonoHER | Doxorubicin (CBR1 V88) | 59 | - | Recombinant human CBR1 | |
| MonoHER | Doxorubicin (CBR1 I88) | 37 | - | Recombinant human CBR1 | |
| Quercetin | Daunorubicin | - | - | Recombinant human CBR1 | |
| ASP9521 | Menadione | 44.00 | - | Recombinant human CBR1 |
Experimental Protocols for Independent Validation
To independently validate the mechanism of action of a novel CBR1 inhibitor such as this compound, a series of well-established experimental protocols should be followed.
Recombinant CBR1 Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant CBR1.
Materials:
-
Recombinant human CBR1 protein
-
NADPH
-
CBR1 substrate (e.g., menadione, daunorubicin)
-
Test inhibitor (e.g., this compound)
-
Phosphate buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing recombinant CBR1 (final concentration ~0.5 µM) and the CBR1 substrate (e.g., 120 µM menadione) in phosphate buffer.
-
Add the test inhibitor at various concentrations (e.g., 0.1–100 µM) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding NADPH to a final concentration of 200 µM.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 3-5 minutes) at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular CBR1 Activity Assay
This assay assesses the inhibitor's ability to penetrate cells and inhibit CBR1 activity in a cellular context.
Materials:
-
Human cancer cell line with known CBR1 expression (e.g., A549, SW480)
-
Cell culture medium and supplements
-
Test inhibitor
-
CBR1 substrate that can be metabolized by cells (e.g., doxorubicin)
-
Lysis buffer
-
LC-MS/MS or HPLC for metabolite quantification
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
Add the CBR1 substrate (e.g., doxorubicin) and incubate for a specific period (e.g., 1 hour).
-
Wash the cells and lyse them to release intracellular contents.
-
Quantify the amount of the substrate's metabolite (e.g., doxorubicinol) using LC-MS/MS or HPLC.
-
A decrease in the metabolite level in the presence of the inhibitor indicates cellular CBR1 inhibition.
Western Blot Analysis for CBR1 Expression
This experiment confirms that the inhibitor does not alter the expression level of the CBR1 protein, which could confound activity measurements.
Materials:
-
Cell line treated with the test inhibitor
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Primary antibody against CBR1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the test inhibitor at the desired concentration and duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CBR1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Compare the CBR1 band intensity between treated and untreated samples, normalizing to a loading control like β-actin.
Visualizing Mechanisms and Workflows
CBR1 Signaling Pathway and Inhibition
The following diagram illustrates a simplified signaling pathway involving CBR1 and the point of action for an inhibitor. CBR1 reduces various substrates, including the anticancer drug doxorubicin, leading to the production of doxorubicinol. An inhibitor blocks this enzymatic conversion.
Caption: Simplified pathway of doxorubicin metabolism by CBR1 and its inhibition.
Experimental Workflow for CBR1 Inhibition Assay
This diagram outlines the key steps in performing a recombinant CBR1 inhibition assay.
Caption: Workflow for determining the IC50 of a CBR1 inhibitor.
Logical Relationship for Validating Mechanism of Action
The following diagram illustrates the logical flow for validating that a compound's cellular effect is due to on-target CBR1 inhibition.
Caption: Logical framework for validating on-target CBR1 inhibition.
Conclusion
The independent validation of a novel CBR1 inhibitor's mechanism of action requires a multi-faceted approach, combining direct enzymatic assays with cell-based experiments. While specific data for this compound is not currently available, the comparative data for known inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for its evaluation. By systematically following these procedures, researchers can confidently ascertain the on-target efficacy and mechanism of new chemical entities targeting CBR1.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Human carbonyl reductase 1 upregulated by hypoxia renders resistance to apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking Cbr1-IN-4: A Comparative Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cbr1-IN-4, a known inhibitor of Carbonyl Reductase 1 (CBR1), against other research compounds. The following sections detail its potency, discuss the importance of selectivity, and provide standardized experimental protocols for independent verification and comparison.
Potency Analysis of this compound and Alternative Inhibitors
This compound has demonstrated significant potency in inhibiting human CBR1.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the reported IC50 values for this compound and a selection of other CBR1 inhibitors, offering a snapshot of their relative potencies.
| Compound | IC50 (µM) | Notes |
| This compound (Compound 13p) | 0.09 | A potent inhibitor of human CBR1.[1] |
| CBR1-IN-3 (Compound 13h) | 0.034 | Exhibits high potency against CBR1.[1] |
| CBR1-IN-5 (Compound 13o) | 0.1 | Demonstrates potent inhibition of CBR1.[1] |
| (8S)-Methyl zearalenone | 0.21 | A selective CBR1 inhibitor.[1] |
| Hydroxy-PP | 0.78 | A potent CBR1 inhibitor. |
| YF-Mo1 | 1.1 | A known CBR1 inhibitor. |
| CBR1-IN-7 (Compound JV-2) | 8 | An inhibitor of human CBR1. |
| 8-Prenylnaringenin | 3.71 | IC50 for daunorubicin reduction in SW480 colon adenocarcinoma cytosol. Also shows a high affinity with a Ki(app) of 180 nM for 2,3-hexanedione reduction. |
| Stearic Acid | 9 | A long-chain fatty acid that acts as a competitive inhibitor. |
| Oleic Acid | 1.0-2.5 | An unsaturated fatty acid showing potent, competitive inhibition. |
Selectivity Profile: A Critical Consideration
While potency is a key indicator of a drug's efficacy, selectivity is paramount for minimizing off-target effects and ensuring a favorable safety profile. An ideal inhibitor will potently target CBR1 while exhibiting minimal activity against other related enzymes, particularly those within the short-chain dehydrogenase/reductase (SDR) superfamily, such as CBR3.
Experimental Protocols
To facilitate independent verification and comparison, detailed methodologies for key experiments are provided below.
In Vitro CBR1 Inhibition Assay (Potency Determination)
This protocol outlines the determination of IC50 values for CBR1 inhibitors using a spectrophotometric assay that measures the oxidation of NADPH.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione, daunorubicin, or 4-oxo-2-nonenal)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant human CBR1 enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding a pre-warmed solution of NADPH and the chosen substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Selectivity Profiling Assay
To assess the selectivity of an inhibitor, the in vitro inhibition assay described above should be repeated with a panel of related enzymes (e.g., CBR3, other SDR family members). The IC50 values obtained for the target enzyme (CBR1) and the off-target enzymes are then compared to determine the selectivity ratio. A higher ratio indicates greater selectivity for the target enzyme.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental design is crucial for understanding the significance of CBR1 inhibition.
CBR1 in Xenobiotic and Prostaglandin Metabolism
CBR1 plays a significant role in the metabolism of a wide range of xenobiotics, including chemotherapeutic agents, and endogenous compounds like prostaglandins. The following diagram illustrates the central role of CBR1 in these pathways.
Caption: Role of CBR1 in xenobiotic and prostaglandin metabolism.
Experimental Workflow for Potency and Selectivity Assessment
The following diagram outlines the logical flow of experiments to benchmark a CBR1 inhibitor.
References
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Cbr1-IN-4
Core Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All operations involving Cbr1-IN-4 should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Hazard and Precautionary Summary
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Assumed Hazardous | Handle in accordance with good industrial hygiene and safety practices.[1] Avoid dust formation and inhalation. Prevent contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when using this product. | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.[2] |
| Spill Management | In case of a spill, evacuate the area. Carefully sweep up solid material to avoid generating dust. Collect the spilled material in a designated, labeled, and sealed container for hazardous waste. Clean the affected area thoroughly. Do not use water for cleanup if the compound's reactivity with water is unknown. | Appropriate respiratory protection may be necessary for large spills or in areas with inadequate ventilation. |
Step-by-Step Disposal Procedure for this compound
Given the absence of specific data on this compound, it must be treated as hazardous chemical waste. The following steps outline the recommended disposal process:
-
Segregation of Waste : Do not mix this compound waste with other waste streams. All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be segregated.
-
Solid Waste Collection :
-
Place pure this compound and any contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.
-
The container must be compatible with the chemical properties of the compound.
-
-
Liquid Waste Collection :
-
If this compound is in a solution, collect it in a designated container for hazardous liquid waste.
-
If dissolved in a flammable solvent, it should be collected in a container specifically designated for flammable organic waste.
-
Ensure the container is properly sealed to prevent evaporation and spills.
-
-
Labeling :
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
-
Storage :
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Professional Disposal :
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.
-
Never dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow Diagram
By adhering to these conservative yet essential procedures, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing risks to both personnel and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for further clarification.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
